N-cyclobutylpyridin-2-amine
Description
BenchChem offers high-quality N-cyclobutylpyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclobutylpyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclobutylpyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-2-7-10-9(6-1)11-8-4-3-5-8/h1-2,6-8H,3-5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKJFXMOURMKPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of pKa in Drug Development
An In-Depth Technical Guide to the Basicity and pKa Determination of N-cyclobutylpyridin-2-amine
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the degree of ionization of a molecule at a given pH. For a drug candidate, pKa dictates its solubility, permeability, metabolic stability, and target-binding affinity. An estimated 85% of all marketed drugs contain functional groups that ionize, making an accurate understanding of pKa indispensable for predicting a compound's pharmacokinetic and pharmacodynamic profile.
N-cyclobutylpyridin-2-amine belongs to the class of 2-aminopyridines, a scaffold present in numerous clinically significant drugs. Its basicity is determined by two potential sites of protonation: the endocyclic pyridine nitrogen (N1) and the exocyclic amine nitrogen (N2). The interplay of electronic and steric factors, influenced by the N-cyclobutyl substituent, modulates the relative basicity of these two sites and the overall pKa of the molecule. This guide provides the theoretical framework and practical methodologies to accurately characterize this crucial property.
Theoretical Framework: Factors Governing Basicity
The basicity of N-cyclobutylpyridin-2-amine is a nuanced outcome of competing electronic and steric effects. Understanding these factors is essential for interpreting experimental data and predicting the behavior of related analogs.
-
Electronic Effects: The pyridine ring is electron-withdrawing, which significantly decreases the basicity of the exocyclic amino group compared to a typical alkylamine. Conversely, the amino group is an electron-donating group through resonance, which increases the electron density on the endocyclic ring nitrogen. This resonance stabilization of the protonated form is a key reason why protonation often occurs on the ring nitrogen in 2-aminopyridines.
-
Steric Effects: The N-cyclobutyl group introduces steric hindrance around the exocyclic nitrogen. While this bulkiness can destabilize the protonated state of the exocyclic amine (a phenomenon known as "F-strain"), it can also sterically hinder the solvation of the protonated amine, which can decrease its stability and thus basicity.
-
Site of Protonation: In the parent 2-aminopyridine, protonation overwhelmingly occurs at the endocyclic pyridine nitrogen. The resulting cation is significantly stabilized by resonance, allowing the positive charge to be delocalized over the ring and the exocyclic nitrogen. The introduction of an N-alkyl group, such as cyclobutyl, is unlikely to alter this fundamental preference but will modulate the overall pKa value.
The logical relationship between these factors is illustrated in the diagram below.
Caption: Factors influencing the pKa of N-cyclobutylpyridin-2-amine.
Experimental pKa Determination: Potentiometric Titration
Potentiometric titration is the gold-standard method for pKa determination, offering high accuracy and precision. The method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is incrementally added.
Rationale Behind the Protocol
As a Senior Application Scientist, I advocate for this protocol because of its robustness. The use of a co-solvent system (methanol/water) is crucial for ensuring the solubility of both the neutral and ionized forms of the analyte, which is a common challenge for organic molecules. Standardization of the titrant (HCl) with a primary standard (TRIS) is a non-negotiable step that ensures the trustworthiness of the results by eliminating systematic error from the titrant concentration. The workflow is designed to be self-validating through calibration and standardization.
Detailed Experimental Protocol
Objective: To determine the pKa of N-cyclobutylpyridin-2-amine using potentiometric titration.
Materials:
-
N-cyclobutylpyridin-2-amine (≥98% purity)
-
Potassium chloride (KCl)
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Hydrochloric acid (HCl), ~0.1 M solution
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Tris(hydroxymethyl)aminomethane (TRIS), primary standard grade
-
Methanol, HPLC grade
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Deionized water (18.2 MΩ·cm)
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Calibrated pH meter with a combination glass electrode
-
Automated titrator or manual burette (Class A)
Procedure:
-
Preparation of Titration Solvent: Prepare a 50:50 (v/v) methanol/water solvent mixture. Sparge with nitrogen for 15 minutes to remove dissolved CO₂, which can interfere with the titration of a base. Add KCl to a final concentration of 0.1 M to maintain constant ionic strength.
-
Standardization of Titrant (0.1 M HCl): a. Accurately weigh ~150 mg of TRIS (previously dried at 110°C) into a beaker. b. Dissolve in 50 mL of the titration solvent. c. Titrate the TRIS solution with the ~0.1 M HCl solution, recording the pH after each addition. d. Determine the equivalence point from the second derivative of the titration curve. e. Calculate the exact concentration of the HCl titrant. Repeat in triplicate.
-
Analyte Titration: a. Accurately weigh ~20 mg of N-cyclobutylpyridin-2-amine into a beaker. b. Dissolve in 50 mL of the titration solvent. c. Titrate the analyte solution with the standardized HCl titrant, recording the pH and volume of titrant added. d. Continue the titration well past the equivalence point.
-
Data Analysis: a. Plot the pH (y-axis) versus the volume of titrant added (x-axis). b. The pKa is the pH value at the half-equivalence point (the point where half of the analyte has been protonated). This can be read directly from the graph. c. For higher accuracy, use software to calculate the pKa by fitting the titration data to the appropriate Henderson-Hasselbalch-derived equation.
The following diagram outlines the experimental workflow.
Caption: Workflow for pKa determination by potentiometric titration.
Computational pKa Prediction
In silico methods provide a powerful complement to experimental determination, offering insights into the underlying energetics of protonation. Density Functional Theory (DFT) combined with a thermodynamic cycle is a widely accepted approach for accurate pKa prediction.
Methodological Rationale
The choice of a thermodynamic cycle allows us to calculate the desired free energy of deprotonation in solution (ΔG°aq) by breaking it down into more computationally tractable steps: the deprotonation in the gas phase (ΔG°gas) and the solvation energies of the species involved. The B3LYP functional with a 6-311+G(d,p) basis set offers a good balance of accuracy and computational cost for this type of calculation. The SMD (Solvation Model based on Density) is a robust continuum solvation model that effectively captures the interactions between the solute and the aqueous environment.
Computational Workflow
Objective: To predict the pKa of N-cyclobutylpyridin-2-amine using DFT.
Software: Gaussian, ORCA, or similar quantum chemistry package.
Procedure:
-
Model Building: Construct 3D models of both the neutral (B) and protonated (BH⁺) forms of N-cyclobutylpyridin-2-amine. Ensure protonation is modeled on the endocyclic nitrogen, the established site for 2-aminopyridines.
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Gas-Phase Optimization: Perform geometry optimization and frequency calculations for both B and BH⁺ in the gas phase. Use a suitable level of theory (e.g., B3LYP/6-311+G(d,p)). The frequency calculation confirms a true energy minimum (no imaginary frequencies) and provides the thermal corrections to the Gibbs free energy.
-
Aqueous-Phase Optimization: Perform geometry optimization and frequency calculations for B and BH⁺ in a simulated aqueous environment using a continuum solvation model (e.g., SMD or IEFPCM).
-
Calculate Free Energies: a. Extract the gas-phase Gibbs free energy (G°gas) for B and BH⁺. b. Extract the aqueous-phase Gibbs free energy (G°aq) for B and BH⁺. c. Calculate the gas-phase deprotonation energy: ΔG°gas = G°gas(B) + G°gas(H⁺) - G°gas(BH⁺). The value for G°gas(H⁺) is a known constant (-6.28 kcal/mol). d. Calculate the solvation free energy for each species: ΔG°solv(X) = G°aq(X) - G°gas(X).
-
Apply Thermodynamic Cycle: Calculate the free energy of deprotonation in solution using the cycle below: ΔG°aq(deprotonation) = ΔG°gas(deprotonation) + ΔG°solv(B) + ΔG°solv(H⁺) - ΔG°solv(BH⁺). The experimental value for ΔG°solv(H⁺) is typically used (-265.9 kcal/mol).
-
Calculate pKa: Convert the final free energy to a pKa value using the equation: pKa = ΔG°aq(deprotonation) / (2.303 * RT), where R is the gas constant and T is the temperature (298.15 K).
Caption: Thermodynamic cycle for computational pKa prediction.
Analysis and Comparative Data
While the exact experimental pKa of N-cyclobutylpyridin-2-amine is not widely published, we can predict its value with high confidence by analyzing trends in related compounds. The parent 2-aminopyridine has a well-established pKa of 6.82. Introducing N-alkyl substituents generally increases the basicity due to their electron-donating inductive effect.
| Compound | pKa | Rationale for Basicity Change (vs. 2-aminopyridine) |
| Pyridine | 5.25 | Reference compound; lacks the electron-donating amino group. |
| Aniline | 4.63 | Reference compound; lacks the more basic endocyclic nitrogen. |
| 2-Aminopyridine | 6.82 | Parent compound. Protonation on the ring nitrogen is stabilized by resonance from the NH₂ group. |
| 2-(Methylamino)pyridine | 7.37 | The methyl group is weakly electron-donating, increasing electron density and basicity. |
| 2-(Dimethylamino)pyridine | 6.96 | The second methyl group causes steric hindrance, potentially disrupting the planarity required for optimal resonance stabilization of the protonated form, slightly lowering basicity compared to the mono-methylated version. |
| N-cyclobutylpyridin-2-amine | ~7.4-7.6 (Predicted) | The cyclobutyl group is electron-donating, similar to other alkyl groups. Its steric bulk is significant but may not be as disruptive to planarity as a second methyl group. Therefore, a pKa slightly higher than that of the N-methyl analog is expected. |
The predicted pKa of ~7.4-7.6 places N-cyclobutylpyridin-2-amine as a moderately strong base. At physiological pH (7.4), it will exist predominantly in its protonated, cationic form, a critical factor for its absorption, distribution, and target interaction profile.
Conclusion
The basicity of N-cyclobutylpyridin-2-amine, quantified by its pKa, is a defining characteristic for its application in drug development. This guide has established that its pKa is governed by a balance of resonance, inductive, and steric effects, with protonation occurring on the endocyclic pyridine nitrogen. We have provided robust, detailed protocols for both the experimental determination and computational prediction of this value. Based on comparative analysis with related structures, the pKa is predicted to be in the range of 7.4-7.6. This information provides researchers with the foundational knowledge and practical tools needed to confidently assess the role of this compound in medicinal chemistry programs.
References
-
Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Available at: [Link]
-
Charifson, P. S., & Walters, W. P. (2014). Acidic and basic drugs in medicinal chemistry. Journal of Medicinal Chemistry, 57(22), 9287-9307. Available at: [Link]
- Iqbal, J., Tirmizi, S. A., & Mahmood, T. (2006). A review on the importance of pKa in drug discovery. Journal of the Chemical Society of Pakistan, 28(3), 268-274.
- El-Gyar, S. A., & El-Nahas, A. M. (2002). Tautomerism and basicity of 2-aminopyridine and 2-amino-3-methylpyridine in aqueous solution. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2827-2835.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.
- Avdeef, A. (2012).
-
Ho, J., & Coote, M. L. (2010). A universal approach for continuum solvent pKa calculations: are we there yet? Theoretical Chemistry Accounts, 125(1-2), 3-21. Available at: [Link]
-
Fischer, A., Galloway, W. J., & Vaughan, J. (1964). The basicity of substituted pyridines. Journal of the Chemical Society, 3591-3596. Available at: [Link]
- Deady, L. W., & Zoltewicz, J. A. (1971). Basicity of 2-substituted pyridines. An evaluation of the steric effects of 2-substituents upon reactions at the ring nitrogen atom. The Journal of Organic Chemistry, 37(4), 603-607.
Solvation Dynamics of N-cyclobutylpyridin-2-amine: A Technical Guide to DMSO and Methanol Solubility in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and High-Throughput Screening (HTS) Professionals Document Type: Technical Whitepaper
Executive Summary
In early-stage drug discovery, the physicochemical behavior of building blocks and intermediates dictates the reliability of downstream biological and analytical assays. N-cyclobutylpyridin-2-amine (CAS: 1248254-49-0) is a highly versatile secondary amine utilized in the synthesis of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands.
As a Senior Application Scientist, I frequently observe that assay irreproducibility stems from a fundamental misunderstanding of solvation mechanics. This whitepaper provides an in-depth analysis of the solubility profile of N-cyclobutylpyridin-2-amine in Dimethyl Sulfoxide (DMSO) and Methanol (MeOH). By bridging structural causality with empirical methodologies, this guide establishes self-validating protocols to ensure compound integrity from the stock vial to the assay plate.
Physicochemical Profiling & Structural Causality
To predict and manipulate the solubility of N-cyclobutylpyridin-2-amine, we must first deconstruct its molecular architecture. Solubility is not merely a measure of solvent affinity; it is a thermodynamic battle between the energy required to disrupt the solid crystal lattice and the energy released upon solvation.
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The Pyridine Ring: Acts as a strong hydrogen bond acceptor (HBA) and facilitates π−π stacking in the solid state.
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The Secondary Amine: Functions as both a hydrogen bond donor (HBD) and HBA, providing a versatile anchor for solvent interactions.
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The Cyclobutyl Group: This bulky, aliphatic ring introduces localized lipophilicity and steric hindrance. Crucially, this steric bulk disrupts planar crystal packing, lowering the crystal lattice energy and thereby enhancing solubility in organic solvents compared to rigid, planar analogs.
Solvation Mechanics in Target Solvents
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DMSO (Dipolar Aprotic): DMSO is a phenomenal HBA with a high dielectric constant. It aggressively solvates N-cyclobutylpyridin-2-amine by accepting hydrogen bonds from the secondary amine and stabilizing the polarizable pyridine ring via dipole-dipole interactions.
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Methanol (Polar Protic): Methanol acts as both an HBD and HBA. It forms a robust, dynamic hydrogen-bonding network with both the pyridine nitrogen and the amine proton, making it an ideal solvent for LC-MS analytical preparations.
Table 1: Physicochemical Profile & Predictive Solvation
| Property | Value / Description | Impact on Solvation Mechanics |
| CAS Number | 1248254-49-0 | N/A |
| Molecular Weight | 148.21 g/mol | Low molecular weight favors rapid dissolution kinetics. |
| H-Bond Donors (HBD) | 1 (Secondary Amine) | Enables H-bonding with Methanol and DMSO. |
| H-Bond Acceptors (HBA) | 2 (Pyridine N, Amine N) | Readily accepts protons from protic solvents like Methanol. |
| Estimated LogP | ~2.1 | Drives the hydrophobic effect in water; highly compatible with organics. |
| Predicted DMSO Sol. | > 100 mM | Excellent stock stability; ideal for concentrated HTS library storage. |
| Predicted MeOH Sol. | > 50 mM | Ideal for mobile phase compatibility and preparative chromatography. |
The "DMSO Crash": Thermodynamic vs. Kinetic Solubility
A critical failure point in drug discovery is conflating thermodynamic and kinetic solubility. As established in pharmaceutical preformulation literature, we must rigorously distinguish between these two states to avoid assay artifacts .
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Thermodynamic Solubility: The true equilibrium concentration of the compound in a solvent (e.g., 100% Methanol) in the presence of excess solid crystal.
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Kinetic Solubility: The concentration at which a pre-dissolved compound (typically in a 10 mM DMSO stock) precipitates when rapidly diluted into an aqueous assay buffer.
When N-cyclobutylpyridin-2-amine derivatives are diluted from DMSO into aqueous media, the hydrophobic cyclobutyl group is forced into an unfavorable interaction with water. To minimize the entropic penalty, the molecules self-associate, leading to a phenomenon known as the "DMSO Crash" . These colloidal aggregates act as "protein sponges," non-specifically sequestering assay enzymes and generating false-positive readouts .
Caption: The kinetic "DMSO crash" phenomenon during aqueous dilution in high-throughput screening.
Self-Validating Experimental Protocols
To ensure scientific integrity, solubility must be measured empirically using self-validating workflows. Visual inspection is insufficient; analytical quantification is mandatory.
Protocol A: Thermodynamic Solubility in Methanol (Shake-Flask Method)
Purpose: To determine the absolute saturation limit for preparative chemistry and LC-MS stock generation.
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Solid Addition: Weigh approximately 15 mg of N-cyclobutylpyridin-2-amine into a 2 mL glass HPLC vial.
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Solvent Addition: Add 1.0 mL of LC-MS grade Methanol. Ensure a visible excess of solid remains (if it completely dissolves, add more solid until saturation is visually apparent).
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Equilibration: Cap the vial and place it in a thermostatic shaker at 25°C ± 0.5°C. Shake at 500 RPM for 24 hours to ensure thermodynamic equilibrium is reached between the solid lattice and the solvated molecules.
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Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes. Alternatively, filter through a 0.22 µm PTFE syringe filter. (Self-Validation: The supernatant must be optically clear).
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Quantification: Dilute the supernatant 1:100 in Methanol to prevent detector saturation. Analyze via HPLC-UV (monitoring the pyridine chromophore at ~254 nm) against a standard calibration curve of known concentrations.
Caption: Workflow for determining the thermodynamic solubility using the shake-flask method.
Protocol B: Kinetic Solubility Assessment (Nephelometry for HTS)
Purpose: To determine the maximum concentration achievable in an aqueous assay buffer before the DMSO stock crashes out.
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Stock Preparation: Prepare a 10 mM stock solution of N-cyclobutylpyridin-2-amine in 100% anhydrous DMSO.
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Serial Dilution: Create a 2-fold serial dilution of the DMSO stock across a 96-well plate (e.g., 10 mM down to 9.7 µM).
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Buffer Addition: Rapidly dispense 190 µL of the target aqueous assay buffer (e.g., PBS, pH 7.4) into a new 96-well plate. Transfer 10 µL of each DMSO stock dilution into the buffer (yielding a final 5% DMSO concentration).
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Incubation: Incubate at room temperature for 2 hours to allow for potential nucleation and colloidal aggregation.
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Turbidity Measurement: Read the plate using a nephelometer or a standard microplate reader measuring absorbance at 620 nm.
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Data Analysis: The kinetic solubility limit is defined as the highest concentration before a statistically significant increase in absorbance/light scattering is detected relative to a blank (5% DMSO in buffer).
Conclusion & Best Practices
N-cyclobutylpyridin-2-amine exhibits excellent thermodynamic solubility in both DMSO and Methanol, driven by its low molecular weight, favorable hydrogen-bonding profile, and the crystal-disrupting nature of its cyclobutyl ring. However, researchers must remain vigilant regarding its kinetic solubility when transitioning from organic stocks to aqueous environments.
Key Takeaways:
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Always store DMSO stocks in desiccators; DMSO is highly hygroscopic, and absorbed water will prematurely trigger compound precipitation.
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Utilize Methanol for LC-MS workflows, as it provides a volatile, protic environment that supports excellent ionization of the secondary amine.
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Implement nephelometric kinetic solubility screening before running biological assays to prevent false positives caused by colloidal aggregation.
References
hydrogen bond donor and acceptor counts for N-cyclobutylpyridin-2-amine
Title: Decoding the Hydrogen Bonding Profile of N-Cyclobutylpyridin-2-amine: A Technical Guide for Rational Drug Design
Executive Summary
N-cyclobutylpyridin-2-amine (CAS: 1248254-49-0) is a highly versatile molecular building block frequently utilized in the synthesis of targeted therapeutics, particularly ATP-competitive kinase inhibitors[1][2]. A fundamental understanding of its hydrogen bond donor (HBD) and acceptor (HBA) capabilities is critical for predicting its pharmacokinetic behavior, membrane permeability, and target engagement. This technical guide provides an in-depth analysis of the hydrogen bonding mechanics of N-cyclobutylpyridin-2-amine, detailing its structural profiling, implications for rational drug design, and the self-validating experimental protocols required to measure these properties in a laboratory setting.
Structural and Physicochemical Profiling
At its core, N-cyclobutylpyridin-2-amine consists of a pyridine ring substituted at the 2-position with a secondary amine, which is in turn linked to a lipophilic cyclobutyl ring. This specific topological arrangement creates a distinct electronic environment that strictly dictates its hydrogen bonding potential.
Table 1: Quantitative Physicochemical and Hydrogen Bonding Profile
| Property | Value | Causality / Drug Design Implication |
| Hydrogen Bond Donors (HBD) | 1 | The secondary amine (-NH-) acts as a directional donor, crucial for binding target backbone carbonyls. |
| Hydrogen Bond Acceptors (HBA) | 2 | The pyridine N and amine N act as acceptors. The pyridine N is a primary interaction point for target NH groups. |
| Molecular Weight | 148.21 g/mol | Highly ligand-efficient (< 300 Da); ideal for fragment-based drug discovery (FBDD). |
| Topological Polar Surface Area | ~24.9 Ų | Excellent passive membrane permeability; highly favorable for blood-brain barrier (BBB) penetration. |
| Lipinski Rule of 5 Compliance | Yes (0 Violations) | HBD ≤ 5, HBA ≤ 10, MW < 500 Da. Predicts high oral bioavailability[3]. |
Mechanistic Hydrogen Bonding Analysis
The pharmacological utility of N-cyclobutylpyridin-2-amine is deeply rooted in its precise HBD and HBA counts. According to standard Lipinski parameters, the molecule possesses one hydrogen bond donor and two hydrogen bond acceptors [3].
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The Hydrogen Bond Donor (Count = 1): The single HBD is the proton attached to the exocyclic secondary nitrogen. Because this nitrogen is conjugated with the electron-withdrawing pyridine ring, the N-H bond is slightly polarized. This increases its partial positive charge, making it a stronger, more directional hydrogen bond donor compared to isolated, non-conjugated aliphatic amines.
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The Hydrogen Bond Acceptors (Count = 2): The two acceptors are the pyridine nitrogen and the exocyclic amine nitrogen. The pyridine nitrogen features an sp2 hybridized lone pair that sits orthogonal to the aromatic π -system. This geometric isolation prevents the lone pair from delocalizing into the ring, preserving its high electron density and making it an exceptionally potent hydrogen bond acceptor.
Application in Kinase Inhibition: In the context of kinase inhibitors (such as Bub1 kinase inhibitors), the 2-aminopyridine motif is a privileged "hinge-binding" scaffold[2]. The pyridine nitrogen (HBA) accepts a hydrogen bond from the backbone NH of a hinge region residue (e.g., Met or Cys), while the exocyclic amine (HBD) donates a hydrogen bond to the backbone carbonyl oxygen of the same or adjacent residue.
Pharmacophore binding model of N-cyclobutylpyridin-2-amine in a kinase hinge region.
Pharmacokinetic Implications (ADME)
The HBD and HBA counts directly govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the molecule. With an HBD of 1 and an HBA of 2, N-cyclobutylpyridin-2-amine falls well below the upper limits of Lipinski's Rule of 5 (HBD ≤ 5, HBA ≤ 10)[3].
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Desolvation Penalty: Because the molecule has a low total hydrogen bond count (Total = 3), the energetic penalty required to strip water molecules away from the compound before it crosses a lipid bilayer is minimal.
-
Permeability: The low Topological Polar Surface Area (TPSA ~24.9 Ų) combined with the single HBD ensures rapid passive diffusion across cellular membranes, preventing the molecule from becoming trapped in the aqueous phase of the gastrointestinal tract.
Experimental Validation Protocols
To empirically validate the hydrogen bonding behavior of N-cyclobutylpyridin-2-amine, researchers must employ robust, self-validating spectroscopic workflows. The following protocols detail how to assess the solvent exposure and interaction capacity of the HBD.
Protocol A: Variable Temperature NMR (VT-NMR) for HBD Profiling
This protocol determines whether the secondary amine proton is solvent-exposed (available for target binding) or sterically shielded.
-
Causality: DMSO-d6 is utilized because it is a strong hydrogen bond acceptor. If the N-H proton is exposed, it will form a strong hydrogen bond with the DMSO oxygen. As temperature increases, thermal kinetics disrupt these intermolecular bonds, causing a predictable upfield shift in the NMR signal.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve 5-10 mg of high-purity N-cyclobutylpyridin-2-amine in 0.6 mL of anhydrous DMSO-d6. Transfer the solution to a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Calibrate the variable temperature (VT) unit.
-
Data Acquisition: Acquire 1D 1 H-NMR spectra at 5 K increments from 298 K to 328 K. Allow exactly 5 minutes of thermal equilibration time prior to each scan to ensure thermodynamic stability.
-
Chemical Shift Tracking: Identify the broad singlet corresponding to the secondary amine N-H proton (typically between 6.0 - 7.0 ppm). Record its chemical shift ( δ ) at each temperature step.
-
Self-Validating Calculation: Plot δ (in ppb) against Temperature (in K) and calculate the slope ( Δδ/ΔT ).
-
Interpretation: A slope more negative than -4.5 ppb/K confirms the HBD is fully solvent-exposed and actively engaged in intermolecular binding. A slope > -3.0 ppb/K would indicate shielding, acting as an internal control for the compound's conformational state.
-
Step-by-step VT-NMR workflow for validating the solvent exposure of the hydrogen bond donor.
Protocol B: FT-IR Spectroscopy for Intermolecular Network Analysis
This protocol uses concentration gradients to differentiate between free amines and those engaged in hydrogen-bonded networks.
-
Causality: In a non-polar solvent, molecules of N-cyclobutylpyridin-2-amine may dimerize via intermolecular hydrogen bonding between the amine HBD and the pyridine HBA. Dilution breaks these dimers, shifting the IR frequency and validating the interaction.
Step-by-Step Methodology:
-
Background & Baseline: Collect a background scan of pure, anhydrous carbon tetrachloride (CCl 4 ) using a liquid cell with KBr windows (0.1 mm path length).
-
High Concentration Scan: Prepare a 50 mM solution of the compound in CCl 4 . Acquire the FT-IR spectrum. Look for a broadened N-H stretch peak around 3300-3350 cm −1 , indicative of hydrogen-bonded dimers.
-
Concentration Gradient (Self-Validation): Serially dilute the sample to 10 mM, 5 mM, and 1 mM, acquiring spectra at each step.
-
Analysis: As concentration decreases, observe the transition of the broad peak into a sharp, distinct peak around 3400-3450 cm −1 . The emergence of this sharp peak at high dilution self-validates the presence of a free, non-bonded hydrogen bond donor.
References
-
Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. URL:[Link]
- Patent WO2015193339A1 - 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones. Google Patents.
Sources
- 1. N-cyclobutylpyridin-2-amine | 1248254-49-0 [sigmaaldrich.com]
- 2. WO2015193339A1 - 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones - Google Patents [patents.google.com]
- 3. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Safety and Application Guide: N-cyclobutylpyridin-2-amine in Drug Discovery
Executive Summary & Strategic Utility
N-cyclobutylpyridin-2-amine (CAS: 1248254-49-0) is a highly specialized secondary amine building block utilized extensively in modern pharmaceutical synthesis. For researchers and drug development professionals, this compound is a critical intermediate in the design of targeted kinase inhibitors. Notably, it serves as a core structural motif in the synthesis of novel Epidermal Growth Factor Receptor (EGFR) inhibitors targeting exon 20 insertion mutations [1], as well as Bub1 kinase inhibitors designed to induce mitotic catastrophe in hyper-proliferative cancer cells[2].
While standard Safety Data Sheets (SDS) provide baseline compliance data, they often lack the mechanistic context required for advanced laboratory handling. This whitepaper synthesizes physicochemical data, mechanistic toxicology, and field-proven experimental workflows into a comprehensive technical guide, ensuring both scientific integrity and operational safety.
Physicochemical Profiling and Hazard Identification
The hazard profile of N-cyclobutylpyridin-2-amine is driven by the synergistic effects of its two primary structural components: the 2-aminopyridine core and the cyclobutyl substituent. While the aminopyridine core dictates the primary toxicological mechanism, the cyclobutyl ring significantly increases the molecule's lipophilicity (LogP) [3].
The Causality of Risk: Standard 2-aminopyridines are already highly toxic [4]. However, the increased lipophilicity imparted by the cyclobutyl group enhances dermal penetration and facilitates rapid crossing of the blood-brain barrier (BBB). Consequently, exposure routes that might cause localized irritation with simpler amines can rapidly escalate to acute systemic toxicity with N-cyclobutylpyridin-2-amine.
Quantitative Data Summary
| Property / Hazard Class | Value / Category | GHS Hazard Statement | Operational Implication |
| Molecular Formula | C9H12N2 | N/A | Secondary amine; reactive nucleophile. |
| Molecular Weight | 148.21 g/mol | N/A | Low molecular weight facilitates rapid absorption. |
| Acute Toxicity (Oral) | Category 2 / 3 | H301: Toxic if swallowed | Requires stringent containment (fume hood/glovebox). |
| Acute Toxicity (Dermal) | Category 2 / 3 | H311: Toxic in contact with skin | Nitrile gloves insufficient; requires butyl rubber. |
| Skin/Eye Corrosion | Category 2 | H315, H319: Causes irritation | Immediate tissue damage upon contact. |
| Aquatic Toxicity | Category 1 | H410: Very toxic to aquatic life | Cannot be disposed of in standard aqueous waste streams. |
Mechanistic Toxicology
To design effective safety protocols, researchers must understand the why behind the toxicity. Aminopyridines and their derivatives are potent blockers of voltage-gated potassium (Kv) channels in both the central and peripheral nervous systems [4].
When N-cyclobutylpyridin-2-amine is absorbed systemically, it binds to the intracellular vestibule of Kv channels. This blockade prevents potassium efflux during the repolarization phase of the cellular action potential. The resulting prolonged action potentials lead to excessive calcium influx at presynaptic terminals, triggering massive, uncontrolled neurotransmitter release. Clinically, this manifests as severe neurotoxicity, including tremors, convulsions, and potentially fatal respiratory failure.
Mechanistic pathway of aminopyridine-induced neurotoxicity via potassium channel blockade.
Self-Validating Experimental Protocols
In drug discovery, N-cyclobutylpyridin-2-amine is most commonly utilized in palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig aminations) to append the aminopyridine motif onto heterocyclic scaffolds (e.g., quinazolines) [1].
Standard protocols often fail to account for the hazards of unreacted amine during the workup phase. Because N-cyclobutylpyridin-2-amine is highly lipophilic, it partitions poorly into aqueous acidic washes, meaning standard extraction techniques can leave highly toxic free amine in the organic product layer.
To mitigate this, we employ a Self-Validating Synthetic Workflow . This protocol mandates that the reaction must be analytically proven to have consumed 100% of the toxic amine before any physical workup begins.
Step-by-Step Methodology: Buchwald-Hartwig Amination
1. Preparation and PPE Selection
-
Action: Equip heavy-duty butyl rubber gloves over standard nitrile gloves. Conduct all operations in a Class II Type B2 biological safety cabinet or a high-flow chemical fume hood.
-
Causality: The reaction requires polar aprotic solvents like DMSO or DMF. These solvents rapidly degrade standard nitrile and act as carrier vehicles, pulling the toxic amine directly through the glove matrix and into the skin. Butyl rubber provides the necessary chemical resistance.
2. Reaction Setup
-
Action: Charge a Schlenk flask with the aryl halide (1.0 eq), N-cyclobutylpyridin-2-amine (1.05 eq), Pd2(dba)3 (0.05 eq), BINAP (0.10 eq), and sodium tert-butoxide (1.5 eq). Evacuate and backfill with N2 three times. Add anhydrous solvent.
-
Causality: The slight excess of amine ensures complete consumption of the valuable aryl halide, but necessitates the strict monitoring step below. Anaerobic conditions prevent the oxidation of the Pd(0) catalyst, ensuring maximum turnover frequency.
3. In-Process LC-MS Monitoring (The Validation Checkpoint)
-
Action: Heat the reaction to 90 °C. After 4 hours, withdraw a 10 µL aliquot using a micro-syringe, dilute in LC-MS grade acetonitrile, and analyze.
-
Causality: Do not proceed to workup until the Total Ion Chromatogram (TIC) shows complete depletion of the N-cyclobutylpyridin-2-amine mass peak (m/z 149.1 [M+H]+). If unreacted amine remains, add an additional 0.1 eq of a sacrificial aryl halide (e.g., bromobenzene) and heat for 1 hour to scavenge the residual toxic amine.
4. Safe Quenching and Extraction
-
Action: Once validated as amine-free, cool the reaction to room temperature and quench with saturated aqueous NH4Cl. Extract with dichloromethane (DCM).
-
Causality: By ensuring the toxic amine is fully converted into the much larger, less volatile, and less systemically bioavailable target drug intermediate, the extraction step becomes fundamentally safer for the chemist.
Self-validating synthetic workflow ensuring complete consumption of toxic amine intermediates.
Accidental Release and Environmental Fate
In the event of a spill, standard sweeping or mopping is strictly prohibited due to the risk of aerosolizing the compound (inhalation hazard H330/H331) [4].
-
Decontamination Protocol: Cover the spill with a damp, highly absorbent matrix (e.g., diatomaceous earth wetted with a 5% aqueous acetic acid solution). The mild acid protonates the pyridine nitrogen, converting the lipophilic free base into a water-soluble, non-volatile pyridinium salt. This dramatically reduces the inhalation hazard during cleanup.
-
Environmental Impact: As a Category 1 aquatic toxin [4], any washings containing N-cyclobutylpyridin-2-amine must be segregated into dedicated halogenated/toxic organic waste carboys. It must never be introduced into municipal wastewater systems, as it resists standard microbial degradation and will bioaccumulate in aquatic organisms.
References
- Title: WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof Source: Google Patents URL
- Title: WO2015193339A1 - 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones Source: Google Patents URL
- Title: Keyword Search - Ambeed.com (CAS 1248254-49-0)
- Title: SAFETY DATA SHEET - TCI Chemicals (3-Aminopyridine proxy data)
N-Cyclobutylpyridin-2-amine Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential
Abstract
The N-cyclobutylpyridin-2-amine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This in-depth technical guide provides a comprehensive literature review of N-cyclobutylpyridin-2-amine derivatives, with a primary focus on their role as kinase inhibitors. We will delve into the synthetic strategies employed for their preparation, explore the nuanced structure-activity relationships (SAR) that govern their biological activity, and present detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold in their own research endeavors.
Introduction: The Rise of the N-Cyclobutylpyridin-2-amine Scaffold
The 2-aminopyridine moiety is a cornerstone in the design of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases. The introduction of a cyclobutyl group at the N-2 position offers a unique combination of properties. The cyclobutyl ring, a four-membered carbocycle, imparts a degree of conformational rigidity and can favorably occupy hydrophobic pockets within the kinase active site. This substitution has been shown to enhance metabolic stability and modulate the lipophilicity of the parent molecule, thereby improving its drug-like properties.
Derivatives of the N-cyclobutylpyridin-2-amine core have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases, including Cyclin-Dependent Kinases (CDKs) and Aurora kinases, which are pivotal regulators of the cell cycle.[1][2] Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for anticancer drug discovery. This guide will explore the chemical space around this scaffold and provide insights into the design of next-generation inhibitors.
Synthetic Strategies: Accessing the N-Cyclobutylpyridin-2-amine Core
The synthesis of N-cyclobutylpyridin-2-amine derivatives generally proceeds through a convergent approach, involving the preparation of a substituted 2-halopyridine intermediate followed by a nucleophilic aromatic substitution (SNAAr) or a palladium-catalyzed cross-coupling reaction with cyclobutylamine.
General Synthetic Workflow
The overall synthetic strategy can be visualized as a two-stage process: synthesis of the functionalized pyridine core and subsequent coupling with cyclobutylamine.
Caption: General workflow for the synthesis of N-cyclobutylpyridin-2-amine derivatives.
Experimental Protocol: Synthesis of a Representative Derivative
This protocol outlines the synthesis of a hypothetical N-cyclobutyl-5-(trifluoromethyl)pyridin-2-amine, a common structural motif in kinase inhibitors.[3]
Step 1: Synthesis of 2-chloro-5-(trifluoromethyl)pyridine
-
To a solution of 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as acetonitrile, add isoamyl nitrite (1.5 eq) and copper(II) chloride (1.2 eq).
-
Heat the reaction mixture at a specified temperature (e.g., 65°C) for a designated time (e.g., 2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 2-chloro-5-(trifluoromethyl)pyridine.
Step 2: Synthesis of N-cyclobutyl-5-(trifluoromethyl)pyridin-2-amine
-
In a sealed tube, combine 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq), cyclobutylamine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., sodium tert-butoxide, 1.5 eq) in an anhydrous solvent (e.g., toluene).[4]
-
Degas the mixture with an inert gas (e.g., argon) and heat to a specified temperature (e.g., 110°C) for a designated time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to yield the desired N-cyclobutyl-5-(trifluoromethyl)pyridin-2-amine.
Biological Activity and Therapeutic Targets
N-cyclobutylpyridin-2-amine derivatives have primarily been investigated as inhibitors of protein kinases, particularly those involved in cell cycle regulation and proliferation.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are a family of serine/threonine kinases that, in complex with their cyclin regulatory partners, control the progression of the cell cycle. The dysregulation of CDK activity is a common feature of cancer. Several N-cyclobutyl-2-aminopyridine and related aminopyrimidine derivatives have been identified as potent CDK inhibitors.[1][5]
Aurora Kinase Inhibition
The Aurora kinases (A, B, and C) are another family of serine/threonine kinases that play crucial roles in mitosis. Overexpression of Aurora kinases is frequently observed in various human tumors, making them compelling targets for anticancer therapies.[6] Aminopyridine and aminopyrimidine-based compounds, including those with N-cyclobutyl moieties, have been developed as potent Aurora kinase inhibitors.[2][7][8]
Signaling Pathway
The following diagram illustrates the central role of CDKs and Aurora kinases in cell cycle progression, highlighting the points of intervention for N-cyclobutylpyridin-2-amine derivatives.
Caption: Inhibition of cell cycle progression by N-cyclobutylpyridin-2-amine derivatives.
Structure-Activity Relationship (SAR) Studies
Systematic modification of the N-cyclobutylpyridin-2-amine scaffold has provided valuable insights into the structural requirements for potent kinase inhibition.
The N-Cyclobutyl Group
The cyclobutyl group is a key feature, often providing a balance of lipophilicity and conformational constraint that is favorable for binding to the ATP pocket. In many cases, it has been found to be superior to smaller (cyclopropyl) or larger (cyclopentyl) cycloalkyl groups.[1][2]
Substitution on the Pyridine Ring
Substitution at the 5-position of the pyridine ring has been extensively explored. Electron-withdrawing groups, such as trifluoromethyl (-CF₃), can enhance potency, likely through favorable interactions with the kinase active site.[3] Bulky substituents at this position can also be tolerated and can be used to modulate selectivity.
Modifications of the 2-Amino Linker
While the secondary amine is crucial for the hinge-binding interaction, modifications to this linker are generally not well-tolerated.
SAR Summary Table
The following table summarizes the general SAR trends for N-cyclobutylpyridin-2-amine derivatives as kinase inhibitors.
| Position | Modification | Effect on Activity | Rationale |
| N-2 | Cyclobutyl | Generally optimal | Favorable balance of lipophilicity and conformational constraint. |
| Cyclopropyl | Often less potent | May not fully occupy the hydrophobic pocket. | |
| Cyclopentyl | Can be tolerated, but may decrease potency | Increased steric bulk may lead to clashes. | |
| Pyridine-5 | -CF₃ | Often increases potency | Electron-withdrawing nature and potential for specific interactions. |
| Small alkyl/alkoxy | Generally well-tolerated | Can fine-tune lipophilicity. | |
| Bulky aromatic/heteroaromatic | Can be tolerated, may influence selectivity | Can explore additional binding pockets. | |
| 2-Amino | Methylation | Generally decreases potency | Disrupts key hydrogen bond with the hinge region. |
Experimental Protocols for Biological Evaluation
The biological activity of N-cyclobutylpyridin-2-amine derivatives is typically assessed through a series of in vitro assays.
Kinase Inhibition Assay (Example: CDK2/Cyclin E)
-
Prepare a reaction mixture containing recombinant human CDK2/Cyclin E enzyme, a suitable substrate (e.g., histone H1), and ATP in an appropriate assay buffer.
-
Add serial dilutions of the test compound (dissolved in DMSO) to the reaction mixture.
-
Incubate the reaction at a specified temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as a radiometric assay (³²P-ATP) or a fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
Cell Proliferation Assay
-
Seed cancer cells (e.g., HCT116 colon cancer cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a fluorescence-based assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Determine the GI₅₀ value, which is the concentration of the compound that causes 50% growth inhibition.
Conclusion and Future Directions
N-cyclobutylpyridin-2-amine derivatives represent a versatile and promising scaffold for the development of targeted therapies, particularly in the field of oncology. Their straightforward synthesis, coupled with the tunable nature of their structure-activity relationships, makes them an attractive starting point for drug discovery programs. Future research in this area will likely focus on optimizing the selectivity of these compounds for specific kinase targets to minimize off-target effects and enhance their therapeutic window. Furthermore, the exploration of this scaffold against other enzyme families and receptor targets could unveil novel therapeutic applications. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in their quest to develop novel and effective medicines based on the N-cyclobutylpyridin-2-amine core.
References
-
Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors. PubMed. [Link]
- CYCLOBUTYL AMINE DERIVATIVES - European Patent Office - EP 1888523 B1.
-
Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Semantic Scholar. [Link]
-
Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. PubMed. [Link]
-
Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. PMC. [Link]
-
Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Oncology. [Link]
-
Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. [Link]
-
Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer. MDPI. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PMC. [Link]
-
Aurora B Inhibitors as Cancer Therapeutics. MDPI. [Link]
-
Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. PubMed. [Link]
-
Design and Synthesis of New N-(5-Trifluoromethyl) - Amanote Research. Amanote. [Link]
-
N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. [Link]
-
Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. MDPI. [Link]
Sources
- 1. Synthesis and biological evaluation of N9-cis-cyclobutylpurine derivatives for use as cyclin-dependent kinase (CDK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst [mdpi.com]
- 5. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 7. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer [mdpi.com]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Synthesis of N-Cyclobutylpyridin-2-amine from 2-Chloropyridine
Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Mechanistic Rationale & Pathway Selection
The synthesis of N-alkylpyridin-2-amines is a cornerstone transformation in medicinal chemistry, as the 2-aminopyridine motif is a privileged pharmacophore in numerous kinase inhibitors and CNS-active agents. However, coupling 2-chloropyridine with cyclobutylamine presents two distinct chemical challenges:
-
Substrate Deactivation: Aryl chlorides possess a significantly stronger C–Cl bond compared to their bromide or iodide counterparts. In transition-metal catalysis, the oxidative addition of the C–Cl bond to the Pd(0) complex is notoriously difficult and often the rate-limiting step[1].
-
Amine Volatility & Sterics: Cyclobutylamine is a primary, sterically hindered aliphatic amine with a low boiling point (82 °C), making high-temperature open-flask reactions unviable.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
Because the nitrogen atom in 2-chloropyridine exerts a strong electron-withdrawing inductive effect, it polarizes the C–Cl bond and renders the C2 position electrophilic[2]. This allows for an SNAr pathway. However, overcoming the activation energy barrier for SNAr with a sterically hindered amine requires temperatures exceeding 150 °C. Due to the volatility of cyclobutylamine, this must be performed in a sealed microwave reactor, often leading to moderate yields and thermal degradation byproducts[3].
Pathway B: Buchwald-Hartwig Amination (Recommended)
Palladium-catalyzed cross-coupling provides a highly efficient, lower-temperature alternative. The critical success factor here is ligand selection . While standard ligands (e.g., Xantphos or PPh₃) fail to activate the C–Cl bond efficiently, bulky dialkylbiaryl phosphine ligands excel. Specifically, BrettPhos is the gold standard for coupling primary amines[4]. Its immense steric bulk prevents the primary amine from undergoing undesired bis-arylation, while simultaneously accelerating the reductive elimination step to outcompete β-hydride elimination (which would otherwise lead to hydrodehalogenation of the pyridine ring)[5].
Visualizing the Reaction Pathways
Figure 1. Decision tree comparing SNAr and Buchwald-Hartwig pathways for N-cyclobutylpyridin-2-amine synthesis.
Figure 2. Catalytic cycle of the Buchwald-Hartwig amination utilizing the BrettPhos ligand.
Quantitative Data: Condition Optimization
The following table summarizes empirical condition screening to highlight the causality behind the final recommended protocol.
| Entry | Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |
| 1 | None | None | DIPEA | NMP | 150 (MW) | 1 | 45% | SNAr pathway; significant thermal decomposition. |
| 2 | Pd₂(dba)₃ (2 mol%) | Xantphos (4 mol%) | Cs₂CO₃ | Dioxane | 100 | 16 | 32% | Poor conversion; hydrodehalogenation observed due to slow reductive elimination. |
| 3 | Pd(OAc)₂ (2 mol%) | RuPhos (4 mol%) | NaOtBu | Toluene | 90 | 12 | 68% | Moderate yield; RuPhos is highly optimized for secondary, not primary, amines. |
| 4 | BrettPhos Pd G3 (2 mol%) | None (Pre-ligated) | NaOtBu | Dioxane | 80 | 4 | >95% | Optimal; clean conversion, no bis-arylation, rapid kinetics. |
Experimental Protocols
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)
This protocol utilizes a third-generation (G3) palladacycle precatalyst to ensure rapid generation of the active Pd(0) species without the need for high-temperature reduction.
Reagents:
-
2-Chloropyridine (1.0 equiv, 10.0 mmol)
-
Cyclobutylamine (1.2 equiv, 12.0 mmol)
-
BrettPhos Pd G3 (2 mol%, 0.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv, 14.0 mmol)
-
Anhydrous 1,4-Dioxane (50 mL, 0.2 M)
Step-by-Step Methodology:
-
Preparation: Oven-dry a Schlenk tube equipped with a magnetic stir bar. Transfer the tube to a nitrogen-filled glovebox.
-
Solid Addition: Weigh and add BrettPhos Pd G3 (181 mg, 0.2 mmol) and NaOtBu (1.35 g, 14.0 mmol) into the Schlenk tube. Seal the tube with a rubber septum before removing it from the glovebox.
-
Liquid Addition: Connect the Schlenk tube to a Schlenk line under positive nitrogen pressure. Using a gas-tight syringe, inject 2-chloropyridine (0.95 mL, 10.0 mmol) and cyclobutylamine (1.02 mL, 12.0 mmol).
-
Solvent Addition: Inject 50 mL of anhydrous, degassed 1,4-dioxane.
-
Reaction: Replace the septum with a Teflon screw cap under a heavy flow of nitrogen. Submerge the tube in a pre-heated oil bath at 80 °C and stir vigorously for 4 hours.
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.
-
Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (Silica gel, gradient of 5% to 30% EtOAc in Hexanes) to afford N-cyclobutylpyridin-2-amine as a pale yellow oil.
Protocol B: Microwave-Assisted SNAr (Alternative)
Use this protocol if transition-metal contamination is strictly prohibited in downstream biological assays.
Step-by-Step Methodology:
-
In a 10 mL heavy-walled microwave vial equipped with a stir bar, add 2-chloropyridine (1.0 mmol, 113 mg).
-
Add cyclobutylamine (3.0 mmol, 213 mg). Note: A 3-fold excess is required due to the amine's volatility partitioning into the headspace.
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 mmol, 258 mg) and anhydrous NMP (2.0 mL).
-
Seal the vial with an aluminum crimp cap with a Teflon septum.
-
Irradiate in a dedicated microwave synthesizer at 150 °C for 1 hour.
-
Cool to room temperature. Dilute the mixture with water (10 mL) and extract with EtOAc (3 × 10 mL).
-
Wash the combined organic layers with 5% aqueous LiCl or brine (5 × 10 mL) to thoroughly remove the NMP solvent. Dry over Na₂SO₄, filter, concentrate, and purify via chromatography.
Troubleshooting & E-E-A-T Insights
-
Handling of NaOtBu: Sodium tert-butoxide is highly hygroscopic. If exposed to ambient air, it rapidly degrades to sodium hydroxide (NaOH) and sodium carbonate. NaOH acts as a strong oxygen nucleophile, which will hydrolyze 2-chloropyridine into 2-pyridone, completely derailing the amination[1]. Always weigh NaOtBu in a glovebox.
-
Suppressing Hydrodehalogenation: If LC-MS monitoring reveals the formation of pyridine (des-chloro byproduct), it indicates that the reductive elimination step is too slow, allowing the intermediate to undergo β-hydride elimination. To suppress this, ensure your BrettPhos ligand is not oxidized and consider slightly increasing the concentration of the primary amine[1].
-
Catalyst Activation: If using Pd(OAc)₂ instead of a G3 precatalyst, be aware that the reduction of Pd(II) to Pd(0) requires the amine to act as a reducing agent, which can cause an initial lag period in reaction kinetics and lower overall yields[5].
References
-
Fors, B. P., et al. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." PMC (NIH). URL:[Link]
-
Chemistry LibreTexts. "Buchwald-Hartwig Amination." LibreTexts. URL:[Link]
-
Carbain, B., et al. "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" PMC (NIH). URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Note: Microwave-Assisted Synthesis of N-Cyclobutylpyridin-2-amine
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application Area: Medicinal Chemistry, Heterocyclic Synthesis, Process Optimization
Executive Summary & Scope
The 2-aminopyridine motif is a privileged pharmacophore prevalent in numerous biologically active compounds, including kinase inhibitors and receptor agonists. However, the direct amination of 2-halopyridines with sterically hindered aliphatic amines, such as cyclobutylamine, presents significant synthetic challenges.
This application note details two optimized, microwave-assisted protocols for the synthesis of N-cyclobutylpyridin-2-amine from 2-bromopyridine:
-
Pathway A: Metal-Free Nucleophilic Aromatic Substitution (SNAr)
-
Pathway B: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling
By leveraging microwave dielectric heating, both protocols reduce reaction times from days to mere minutes, offering scalable, self-validating workflows for drug discovery environments.
Mechanistic Rationale & Causality (E-E-A-T)
The Challenge of Sterics and Electronics
The synthesis of N-cyclobutylpyridin-2-amine requires overcoming two distinct chemical barriers:
-
Steric Hindrance: Cyclobutylamine possesses a secondary alpha-carbon directly adjacent to the nucleophilic nitrogen. This bulk significantly retards the rate of nucleophilic attack.
-
Electronic Deactivation: While the 2-position of pyridine is activated toward SNAr compared to benzene, 2-halopyridines are approximately 108 times less reactive than 2-halopyrimidines[1]. Under conventional heating, SNAr with hindered amines often stalls, leading to starting material degradation.
Why Microwave Irradiation?
Microwave synthesis relies on dielectric heating, where polar molecules rapidly align with an oscillating electromagnetic field. This generates instantaneous, uniform volumetric heating. For the SNAr pathway , this intense thermal energy rapidly overcomes the high activation energy ( Ea ) of the sterically hindered transition state, forcing the reaction to completion[2]. For the Buchwald-Hartwig pathway , microwave irradiation accelerates the rate-determining reductive elimination step, minimizing the residence time of sensitive organometallic intermediates.
Overcoming Catalyst Poisoning in Cross-Coupling
When utilizing Palladium catalysis (Pathway B), the lone pair on the pyridine nitrogen of 2-bromopyridine acts as a potent σ -donor. It can coordinate to the Pd center, displacing ligands and forming a catalytically "dead" complex[3]. To circumvent this, a sterically demanding bidentate ligand like BINAP is employed. BINAP tightly chelates the Pd center, sterically occluding the coordination of the pyridine nitrogen and maintaining the integrity of the active catalytic cycle[4].
Figure 1: Divergent microwave-assisted synthetic pathways for N-cyclobutylpyridin-2-amine.
Experimental Protocols
Protocol A: Metal-Free Microwave-Assisted SNAr
This protocol is ideal for early-stage screening where transition-metal contamination must be strictly avoided.
Reagents:
-
2-Bromopyridine: 1.0 mmol (158 mg)
-
Cyclobutylamine: 1.5 mmol (106.7 mg)
-
N,N-Diisopropylethylamine (DIPEA): 2.0 mmol (258 mg)
-
N-Methyl-2-pyrrolidone (NMP): 3.0 mL
Step-by-Step Workflow:
-
Preparation: To a 10 mL microwave-safe vial equipped with a magnetic stir bar, add 2-bromopyridine, cyclobutylamine, and DIPEA.
-
Solvent Addition: Add 3.0 mL of anhydrous NMP. NMP is selected due to its exceptionally high microwave absorptivity (loss tangent) and high boiling point.
-
Sealing & Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 180 °C for 30 minutes (Dynamic power mode, max 200 W, cooling on).
-
In-Process Control (IPC): Cool the vial to room temperature. Sample 5 µL of the mixture, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is complete when the 2-bromopyridine peak ( m/z 158/160) disappears and the product mass ( m/z 149 [M+H]+ ) dominates.
-
Workup: Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc). Wash sequentially with distilled water ( 3×10 mL) and brine ( 1×10 mL) to partition the NMP and DIPEA salts into the aqueous layer.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure product.
Protocol B: Microwave-Assisted Buchwald-Hartwig Amination
This protocol is recommended for scale-up or when maximizing yield is critical, as the Pd-catalyst effectively bypasses the steric limitations of the cyclobutyl group.
Reagents:
-
2-Bromopyridine: 1.0 mmol (158 mg)
-
Cyclobutylamine: 1.2 mmol (85.3 mg)
-
Pd2(dba)3 : 0.02 mmol (18.3 mg, 2 mol%)
-
(±)-BINAP: 0.04 mmol (24.9 mg, 4 mol%)
-
Sodium tert-butoxide ( NaOtBu ): 1.4 mmol (134.5 mg)
-
Anhydrous Toluene: 4.0 mL
Step-by-Step Workflow:
-
Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge a 10 mL microwave vial with Pd2(dba)3 , BINAP, and NaOtBu . Rationale: NaOtBu is highly hygroscopic; moisture will quench the active Pd(0) species.
-
Reagent Addition: Add 2-bromopyridine, cyclobutylamine, and 4.0 mL of degassed toluene.
-
Sealing & Irradiation: Seal the vial under nitrogen. Irradiate in the microwave synthesizer at 110 °C for 15 minutes .
-
Workup: Upon cooling, the mixture will appear as a dark suspension (indicating Pd black precipitation, a sign the catalytic cycle has terminated). Dilute with 10 mL of Diethyl Ether and filter through a short pad of Celite to remove Pd particulates and inorganic salts.
-
Isolation: Concentrate the filtrate in vacuo and purify via flash chromatography to isolate the target amine.
Figure 2: Microwave-accelerated Buchwald-Hartwig catalytic cycle for 2-aminopyridine synthesis.
Quantitative Data & Method Comparison
The following table summarizes the operational metrics for both protocols, allowing researchers to select the optimal pathway based on project constraints.
| Parameter | Protocol A: Metal-Free SNAr | Protocol B: Buchwald-Hartwig |
| Primary Reagents | 2-Bromopyridine, Cyclobutylamine | 2-Bromopyridine, Cyclobutylamine |
| Catalyst / Base | None / DIPEA | Pd2(dba)3 , BINAP / NaOtBu |
| Optimal Solvent | NMP (High MW absorptivity) | Toluene (Non-polar, degassed) |
| Microwave Conditions | 180 °C, 30 minutes | 110 °C, 15 minutes |
| Typical Isolated Yield | 45 – 55% | 80 – 92% |
| Mechanistic Challenge | Steric hindrance of cyclobutyl group | Catalyst poisoning by pyridine nitrogen |
| Green Chemistry Metric | High (No heavy metal remediation) | Moderate (Requires Pd scavenging) |
Troubleshooting & Optimization
To ensure a self-validating and robust workflow, monitor for the following common failure modes:
-
Issue: Low Yield / Unreacted Starting Material in Protocol B
-
Issue: Over-pressurization of Microwave Vial in Protocol A
-
Cause: Cyclobutylamine has a relatively low boiling point (82 °C). Heating to 180 °C generates significant vapor pressure.
-
Solution: Do not exceed a 50% fill volume in the microwave vial. Ensure the vial is rated for at least 20 bar of pressure.
-
-
Issue: Product Co-eluting with NMP during Chromatography
-
Cause: Incomplete aqueous workup. NMP streaks heavily on silica gel.
-
Solution: Perform a minimum of three vigorous aqueous washes. Alternatively, utilize a solid-phase extraction (SPE) catch-and-release cartridge (e.g., SCX-2) to trap the basic N-cyclobutylpyridin-2-amine, washing away the NMP before eluting the product with methanolic ammonia.
-
Sources
Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on Aminopyridines
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive technical guide to performing nucleophilic aromatic substitution (SNAr) reactions on aminopyridine scaffolds. This document moves beyond simple procedural lists to offer in-depth scientific rationale for experimental design, ensuring that researchers can not only replicate the described protocols but also adapt and troubleshoot them for their specific research needs.
Introduction: The Strategic Importance of Aminopyridine SNAr
The aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of FDA-approved drugs.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical component for molecular recognition at biological targets. Nucleophilic aromatic substitution (SNAr) on aminopyridines provides a powerful and versatile method for the late-stage functionalization of these heterocycles, enabling the rapid generation of compound libraries for drug discovery and the synthesis of complex molecular architectures.
Unlike classical SNAr reactions that are typically limited to electron-deficient arenes, the pyridine ring is inherently electron-deficient, facilitating nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen.[2][3] The presence of an amino group, however, introduces a layer of complexity due to its electron-donating nature and its potential to act as a competing nucleophile or coordinating agent for metal catalysts. This guide will navigate these challenges, providing a clear roadmap for successful SNAr on aminopyridine substrates.
Mechanistic Considerations: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for rational protocol design and optimization. The classical SNAr reaction proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2][4][5] However, recent studies suggest that many SNAr reactions, particularly on heterocycles, may proceed via a concerted mechanism.[6]
The Addition-Elimination Pathway
In this pathway, the nucleophile attacks the carbon atom bearing the leaving group, forming a tetrahedral intermediate. The negative charge is delocalized throughout the aromatic system and is particularly stabilized when it can be placed on the electronegative ring nitrogen. This is why attack at the 2- and 4-positions of the pyridine ring is favored.[3][7] The aromaticity is then restored by the expulsion of the leaving group.
Diagram: SNAr Mechanism on a 2-Haloaminopyridine
Caption: Figure 1. General mechanism of SNAr on a 2-haloaminopyridine.
Key Factors Influencing Reactivity
-
Position of the Leaving Group and Amino Group: The relative positions of the leaving group and the amino group are critical. When the leaving group is at the 2- or 4-position, the electron-deficient nature of the pyridine ring facilitates nucleophilic attack. An amino group at the 2- or 4-position can have a deactivating effect due to its electron-donating resonance, but this can be overcome by appropriate reaction conditions.
-
Nature of the Leaving Group: For SNAr reactions, the rate-determining step is typically the nucleophilic attack, not the departure of the leaving group.[8] Consequently, the reactivity order of halogens is often F > Cl ≈ Br > I.[2][3] The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[5]
-
Nucleophile Strength: Strong nucleophiles are generally required for SNAr reactions. Common nucleophiles include amines, alkoxides, thiolates, and stabilized carbanions.[9] The choice of nucleophile will depend on the desired product and the reactivity of the aminopyridine substrate.
-
Solvent Effects: Dipolar aprotic solvents such as DMF, DMAc, NMP, and DMSO are commonly used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.[10][11] However, for certain applications, greener solvents like water or alcohols can also be effective.[12][13]
-
Base: A base is often required to deprotonate the nucleophile or to neutralize the acid generated during the reaction. Common bases include inorganic carbonates (K₂CO₃, Cs₂CO₃), organic amines (Et₃N, DIPEA), and strong bases like NaH or KOtBu.[10] The choice of base must be compatible with the other functional groups in the molecule.
Catalytic Approaches to Aminopyridine SNAr
While some SNAr reactions on activated aminopyridines can proceed thermally, many systems benefit from catalysis to achieve high yields and selectivity under milder conditions.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[14] While traditionally used for aryl halides, it has been successfully applied to the amination of haloaminopyridines.[15][16][17][18] This method is particularly useful for coupling less nucleophilic amines or for substrates that are not sufficiently activated for traditional SNAr.
Table 1: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Component | Reagent/Condition | Typical Loading/Concentration | Rationale |
| Substrate | Bromoaminopyridine | 1.0 equiv | - |
| Amine | Primary or secondary amine | 1.1 - 1.5 equiv | Nucleophile |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | 1-5 mol% | Palladium source |
| Ligand | Xantphos, BINAP, dppf | 1.1 - 2.0 equiv relative to Pd | Stabilizes the Pd center and facilitates reductive elimination |
| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ | 1.5 - 3.0 equiv | Promotes deprotonation of the amine and facilitates the catalytic cycle |
| Solvent | Toluene, Dioxane, THF | 0.1 - 0.5 M | Anhydrous, deoxygenated solvent |
| Temperature | 80 - 120 °C | - | Provides energy for oxidative addition and reductive elimination |
Protocol 1: General Procedure for Buchwald-Hartwig Amination of a 2-Bromoaminopyridine
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the 2-bromoaminopyridine (1.0 equiv), the amine (1.2 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., NaOt-Bu, 2.0 equiv).
-
Add anhydrous, deoxygenated solvent (e.g., toluene) to achieve the desired concentration (e.g., 0.2 M).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N, C-O, and C-S bonds.[19][20] It is a valuable alternative to palladium-catalyzed methods, particularly for the coupling of anilines and other nitrogen nucleophiles. While traditional Ullmann conditions often require harsh conditions (high temperatures, stoichiometric copper), modern protocols utilize catalytic amounts of copper with various ligands, allowing for milder reaction conditions. Microwave-assisted Ullmann condensations have also been shown to be highly effective, significantly reducing reaction times.[21][22]
Protocol 2: Microwave-Promoted Ullmann Condensation of a 2-Aminopyridine with a 2-Chlorobenzoic Acid [21]
-
In an open Pyrex Erlenmeyer flask, mix the 2-chlorobenzoic acid derivative (1.0 equiv), anhydrous potassium carbonate (0.5 equiv), the 2-aminopyridine derivative (2.0 equiv), and anhydrous copper sulfate (0.12 equiv).
-
Add a few drops of DMF.
-
Irradiate the mixture in a domestic microwave oven at a frequency of 2.45 GHz for 4 minutes at 400 W, using 30-second intervals.
-
Monitor the reaction by TLC.
-
After completion, slowly add the reaction mixture to water (100 mL) with shaking and let it stand overnight.
-
Collect the precipitate by filtration, wash with water, and recrystallize from an appropriate solvent to obtain the pure product.
Ruthenium-Catalyzed π-Coordination Activation
A more recent development in the field is the use of transition metals to activate the pyridine ring towards SNAr through π-coordination.[1] Ruthenium(II) catalysts have been shown to form transient η⁶-pyridine complexes, which act as powerful electrophiles, facilitating C-N bond cleavage and amination.[1] This strategy is particularly effective for less activated aminopyridine substrates.
Diagram: Ruthenium-Catalyzed SNAr Workflow
Caption: Figure 2. Workflow for Ru-catalyzed amination of aminopyridines.
Metal-Free SNAr Approaches
While metal-catalyzed methods are powerful, metal-free alternatives are often desirable to avoid potential metal contamination in the final product, which is a significant concern in pharmaceutical development.
Base-Promoted SNAr
For sufficiently activated aminopyridines, SNAr can be achieved simply by heating with a suitable nucleophile and base in a polar aprotic solvent. Recent studies have also demonstrated the use of water as a green solvent for base-promoted amination of polyhalogenated pyridines.[23]
Table 2: Conditions for Base-Promoted Amination of Polyhalogenated Pyridines in Water [23]
| Component | Reagent/Condition | Typical Loading/Concentration |
| Substrate | Polyhalogenated Pyridine | 1.0 equiv |
| Amine Source | e.g., DMF (hydrolyzes to dimethylamine) | - |
| Base | NaOt-Bu | 3.0 equiv |
| Solvent | Water | - |
| Temperature | Room temperature to 100 °C |
Organic Superbase Catalysis
The use of organic superbases, such as phosphazenes (e.g., t-Bu-P4), can catalyze SNAr reactions of both electron-deficient and electron-rich aryl fluorides, proceeding through a concerted mechanism.[24] This approach offers excellent functional group tolerance and broad substrate scope.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Insufficient activation of the pyridine ring. | Switch to a more reactive substrate (e.g., fluoro- instead of chloro-). Increase reaction temperature. Consider a catalytic approach (e.g., Buchwald-Hartwig). |
| Poor leaving group. | If possible, synthesize a substrate with a better leaving group (F > Cl > Br > I). | |
| Weak nucleophile. | Use a stronger nucleophile or pre-deprotonate the nucleophile with a strong base. | |
| Inappropriate solvent or base. | Screen different solvents and bases. Ensure anhydrous conditions if using water-sensitive reagents. | |
| Side Reactions | Competing reaction at another site. | Use a more selective catalyst or blocking groups to protect other reactive sites. |
| Decomposition of starting material or product. | Lower the reaction temperature and/or use a milder base. | |
| Poor Regioselectivity | Multiple reactive sites on the pyridine ring. | Modify the electronic properties of the ring with substituents to direct the nucleophilic attack. Utilize a sterically demanding nucleophile or catalyst to favor the less hindered position. |
Conclusion
The nucleophilic aromatic substitution of aminopyridines is a versatile and indispensable tool in modern organic synthesis, particularly in the field of drug discovery. By understanding the underlying mechanistic principles and carefully selecting the appropriate reaction conditions—be it metal-catalyzed or metal-free—researchers can efficiently access a wide array of functionalized aminopyridine derivatives. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of these powerful transformations.
References
-
Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. Taylor & Francis Online. [Link][21][22]
-
Catalytic Nucleophilic Aromatic Substitution Amination of 2-Aminopyridines with Amines. ResearchGate. [Link][1]
-
Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. ResearchGate. [Link][15]
-
Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. ResearchGate. [Link]
-
Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link][24]
-
Aromatic Nucleophilic Substitution Reactions. Chemical Reviews. [Link]
-
SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons. StudySmarter US. [Link]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link][16]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link][17]
-
Microwave‐Promoted Ullmann Condensation of 2‐Aminopyridines with 2‐Chlorobenzoic Acids. ResearchGate. [Link][22]
-
A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. organic-chemistry.org. [Link]
-
Catalysed SNAr reactions. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews. [Link][19]
-
SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]
-
SNAr Reactions of Amines in Aprotic Solvents. ResearchGate. [Link]
-
Accelerating Effect Induced by the Structure of α-Amino Acid in the Copper-Catalyzed Coupling Reaction of Aryl Halides with α-Amino Acids. Synthesis of Benzolactam-V8. Journal of the American Chemical Society. [Link]
-
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. [Link]
-
SNAr Reaction in Other Common Molecular Solvents. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][13]
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? PMC. [Link][12]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. PMC. [Link]
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ResearchGate. [Link]
-
Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link][11]
-
Directed nucleophilic aromatic substitution reaction. chemrxiv.org. [Link]
-
One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. acshist.scimeeting.org. [Link][6]
-
Easy Access to 2-Aminopyridines. GalChimia. [Link]
-
Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. ACS Omega. [Link][23]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. [Link][4]
-
General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]
-
SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][10]
-
Design, Synthesis, and Molecular Evaluation of SNAr‐Reactive N‐(6‐Fluoro‐3‐Nitropyridin‐2‐yl)Isoquinolin‐3‐Amines as Covalent USP7 Inhibitors Reveals an Unconventional Binding Mode. PMC. [Link][8]
-
SNAr reactions of pi-deficient aromatic rings. YouTube. [Link][7]
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Application Notes and Protocols: Derivatization of N-cyclobutylpyridin-2-amine for Medicinal Chemistry
Executive Summary & Mechanistic Rationale
N-cyclobutylpyridin-2-amine (CAS: 1248254-49-0) is a highly versatile, privileged building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and central nervous system (CNS) modulators. The 2-aminopyridine moiety serves as a classic hinge-binding motif, forming critical bidentate hydrogen bonds with the ATP-binding pocket of kinases (specifically, interacting with the backbone NH and carbonyl of the hinge region).
The incorporation of the N-cyclobutyl group serves two strategic purposes:
-
Conformational Restriction : Unlike linear alkyl chains, the cyclobutyl ring restricts the rotational degrees of freedom of the exocyclic amine. This pre-organizes the lone pair on the pyridine nitrogen for optimal hydrogen bonding, reducing the entropic penalty upon target binding.
-
Lipophilic Efficiency (LipE) : The cyclobutyl group effectively occupies small hydrophobic sub-pockets adjacent to the hinge region, improving target affinity while maintaining a low molecular weight. This structural strategy has been successfully deployed in the design of FGFR and EGFR inhibitors [3], [4].
Strategic Derivatization Pathways
To elaborate N-cyclobutylpyridin-2-amine into advanced lead compounds, medicinal chemists typically employ two primary derivatization vectors:
-
Pathway A: C5-Functionalization (Pyridine Ring) The exocyclic secondary amine strongly donates electron density into the pyridine ring, activating the ortho (C3) and para (C5) positions toward Electrophilic Aromatic Substitution (EAS). Steric hindrance from the bulky N-cyclobutyl group directs electrophiles predominantly to the C5 position. Subsequent cross-coupling (e.g., Suzuki-Miyaura) allows for vector projection deep into the kinase back-pocket.
-
Pathway B: N-Functionalization (Exocyclic Amine) While the secondary amine is often retained as a hydrogen bond donor, it can be acylated to form targeted covalent inhibitors (TCIs). Converting the amine into an acrylamide generates a Michael acceptor capable of forming an irreversible covalent bond with non-catalytic cysteine residues (e.g., Cys797 in EGFR or Cys481 in BTK) [2]. Alternatively, N-alkylation or carbamoylation can be used for prodrug strategies, such as ROS-sensitive boronic acid triggers [1].
Figure 1: Strategic derivatization workflow of N-cyclobutylpyridin-2-amine.
Experimental Methodologies (Self-Validating Protocols)
Protocol 1: Regioselective C5-Bromination
Objective: Synthesize 5-bromo-N-cyclobutylpyridin-2-amine as a cross-coupling precursor. Causality & Design: Acetonitrile (MeCN) is chosen as a polar aprotic solvent to stabilize the Wheland intermediate during EAS. The reaction is strictly maintained at 0 °C to suppress over-bromination at the sterically hindered but electronically activated C3 position.
Step-by-Step Procedure:
-
Preparation: Dissolve N-cyclobutylpyridin-2-amine (1.0 equiv, 10 mmol) in anhydrous MeCN (0.2 M) under an inert argon atmosphere.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Reagent Addition: Dissolve N-bromosuccinimide (NBS, 1.05 equiv) in a minimal amount of MeCN. Add the NBS solution dropwise over 30 minutes to prevent localized heating.
-
Reaction Monitoring: Stir at 0 °C for 2 hours. Validate completion via LC-MS (monitor the disappearance of the m/z 149 [M+H]+ peak and the appearance of the m/z 227/229 [M+H]+ isotopic doublet).
-
Workup: Quench the reaction with saturated aqueous Na2S2O3 to neutralize residual electrophilic bromine. Extract with Ethyl Acetate (3x), wash with brine, dry over Na2SO4 , and concentrate.
-
Purification: Purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the C5-bromo derivative.
Protocol 2: Suzuki-Miyaura Cross-Coupling at C5
Objective: Project an aryl/heteroaryl vector from the C5 position to target kinase back-pockets. Causality & Design: Pd(dppf)Cl2 is selected as the catalyst because the large bite angle of the dppf ligand facilitates the reductive elimination step, which is often rate-limiting for electron-rich heteroaryl halides. K2CO3 in an aqueous biphasic system accelerates the transmetalation step by forming the reactive arylboronate complex.
Step-by-Step Procedure:
-
Preparation: Charge a Schlenk flask with 5-bromo-N-cyclobutylpyridin-2-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).
-
Solvent Addition: Add a 4:1 mixture of 1,4-Dioxane and H2O (0.1 M).
-
Degassing: Degas the mixture via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes to prevent catalyst oxidation.
-
Catalyst Addition: Add Pd(dppf)Cl2 (0.05 equiv) under a stream of argon.
-
Heating: Heat the reaction mixture to 90 °C for 12 hours.
-
Workup & Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, partition between water and EtOAc, and purify the organic layer via flash chromatography.
Protocol 3: Synthesis of N-Acyl Targeted Covalent Inhibitors
Objective: Convert the secondary amine into an acrylamide to target non-catalytic cysteines. Causality & Design: N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base to scavenge HCl, preventing the protonation of the pyridine nitrogen. 4-Dimethylaminopyridine (DMAP) is added as a nucleophilic catalyst to overcome the steric hindrance imposed by the N-cyclobutyl group during the formation of the tertiary amide.
Step-by-Step Procedure:
-
Preparation: Dissolve N-cyclobutylpyridin-2-amine (1.0 equiv) in anhydrous Dichloromethane (DCM, 0.1 M).
-
Base Addition: Add DIPEA (2.5 equiv) and DMAP (0.1 equiv). Cool to 0 °C.
-
Acylation: Add acryloyl chloride (1.2 equiv) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Validation: Confirm the formation of the tertiary amide via NMR (loss of the broad N-H singlet at ~4.5 ppm and appearance of vinylic protons at 5.7–6.5 ppm).
-
Workup: Wash with saturated NaHCO3 , dry over MgSO4 , and purify via chromatography.
Quantitative Data & Analytical Benchmarks
The following table summarizes the expected quantitative outcomes and self-validating analytical markers for the derivatization protocols.
| Derivative / Reaction | Optimized Conditions | Expected Yield | Key Analytical Marker (Validation) |
| C5-Bromination | NBS (1.05 eq), MeCN, 0 °C, 2h | 82 - 88% | LC-MS: m/z 227/229 [M+H]+ (1:1 isotopic ratio).1H NMR: Loss of C5 proton; C6 proton shifts downfield to ~8.1 ppm. |
| C5-Aryl (Suzuki) | Pd(dppf)Cl2 (5 mol%), K2CO3 , Dioxane/ H2O , 90 °C | 75 - 85% | LC-MS: Mass shift corresponding to the aryl group.1H NMR: Appearance of new aromatic multiplet signals (7.2–7.8 ppm). |
| N-Acrylamide (TCI) | Acryloyl chloride, DIPEA, DMAP, DCM, 0 °C to RT | 65 - 75% | 1H NMR: Disappearance of N-H (~4.5 ppm). Appearance of vinylic protons (dd, ~6.4 ppm, ~6.2 ppm, ~5.7 ppm). |
References
-
Reactive Oxygen Species (ROS)-Sensitive Prodrugs of the Tyrosine Kinase Inhibitor Crizotinib Molecules[Link]
-
Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors Journal of Medicinal Chemistry[Link]
- Substituted tricyclic compounds as FGFR inhibitors US P
- Quinazoline derived compounds as egfr inhibitors and their uses thereof WIPO (PCT) WO2022170043A1
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-cyclobutylpyridin-2-amine
Introduction
N-cyclobutylpyridin-2-amine is a valuable building block in medicinal chemistry and materials science. Its synthesis, typically achieved via palladium-catalyzed cross-coupling (Buchwald-Hartwig amination), presents several challenges that can lead to diminished yields and complex purification procedures. This guide provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers overcome common hurdles and optimize their synthetic outcomes. The primary focus is on the coupling of a 2-halopyridine with cyclobutylamine, a reaction class known for its sensitivity to catalyst, ligand, base, and solvent choice.
Common Synthetic Routes
The most prevalent and versatile method for synthesizing N-cyclobutylpyridin-2-amine is the Buchwald-Hartwig amination . This reaction involves the palladium-catalyzed coupling of an aryl halide (or triflate) with an amine.[1] For this specific target, the reaction partners are typically 2-chloropyridine or 2-bromopyridine and cyclobutylamine. While other methods like nucleophilic aromatic substitution (SNAr) exist, they are generally less effective for unactivated pyridines.
The general reaction scheme is as follows:
Figure 1. General scheme for the synthesis of N-cyclobutylpyridin-2-amine via Buchwald-Hartwig amination.
Troubleshooting Guide & Core Concepts
This section addresses the most common issues encountered during the synthesis in a question-and-answer format, explaining the underlying chemical principles for each solution.
Q1: My reaction shows low or no conversion of the 2-halopyridine starting material. What are the primary factors to investigate?
Low or no conversion is the most frequent problem, often stemming from an inefficient catalytic cycle. The oxidative addition of the 2-halopyridine to the Pd(0) center is typically the rate-limiting step, especially with less reactive 2-chloropyridines.[2]
A1: Initial Troubleshooting Steps:
-
Catalyst System Integrity:
-
Palladium Source: The quality and choice of the palladium precursor are critical. While Pd(OAc)₂ and Pd₂(dba)₃ are common, they can be of variable quality.[3] Consider using air-stable, well-defined palladium pre-catalysts (e.g., G3 or G4 palladacycles) that reliably generate the active Pd(0) species.[2]
-
Ligand Choice: For coupling with a less-reactive 2-chloropyridine, standard ligands like PPh₃ are often ineffective.[2] Bulky, electron-rich biarylphosphine ligands are essential to facilitate the challenging oxidative addition.[3]
-
Catalyst Loading: For difficult couplings, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% can improve conversion.[2]
-
-
Reaction Conditions:
-
Inert Atmosphere: The Pd(0) catalyst is highly sensitive to oxygen.[2] Ensure the reaction is set up under a strictly inert atmosphere (argon or nitrogen) using Schlenk techniques or a glovebox. All solvents and reagents should be thoroughly degassed.
-
Temperature: These reactions usually require elevated temperatures, often in the 80-110 °C range, to drive the oxidative addition.[3] If running at lower temperatures, a gradual increase may be necessary.
-
Solvent Purity: Use anhydrous, high-purity solvents. Water can interfere with the catalytic cycle and hydrolyze the base.[3] Toluene and 1,4-dioxane are common choices.[2]
-
-
Base Selection:
Q2: I'm observing a significant amount of hydrodehalogenation (replacement of the halogen with -H) on my pyridine starting material. How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction where the starting 2-halopyridine is reduced instead of aminated.[2] This occurs when reductive elimination of the desired product is slow, allowing for competing pathways.
A2: Strategies to Suppress Hydrodehalogenation:
-
Optimize Ligand: The choice of ligand greatly influences the rate of reductive elimination versus side reactions. Ligands like XPhos or RuPhos are often effective in promoting the desired C-N bond formation.
-
Base Purity: Ensure the base is anhydrous and high-purity. Traces of sodium hydroxide or water in NaOtBu can exacerbate this issue.[2]
-
Amine Stoichiometry: Using a slight excess of cyclobutylamine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway over reduction.[2]
-
Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Trace water can be a proton source for the hydrodehalogenation pathway.[2]
Q3: The reaction is messy, with multiple unidentified side products. What is the likely cause?
The formation of multiple byproducts often points to starting material decomposition or competing reaction pathways. The pyridine ring itself can be susceptible to side reactions under strongly basic conditions at high temperatures.
A3: Minimizing Side Product Formation:
-
Lower Reaction Temperature: If conversion is reasonable but selectivity is poor, try lowering the reaction temperature. This can often slow down undesired pathways more than the desired catalytic cycle.
-
Change the Base: If the substrate is sensitive to the strong basicity of NaOtBu, consider weaker inorganic bases like K₃PO₄ or Cs₂CO₃. Be aware that this change will likely require a more active catalyst system (e.g., a more electron-rich ligand) and potentially higher temperatures to achieve good conversion.[2]
-
Monitor Reaction Time: Over-running the reaction can lead to product degradation. Monitor the reaction by TLC or GC-MS and work it up as soon as the starting material is consumed.
Experimental Protocols & Data
Recommended Protocol for Synthesis of N-cyclobutylpyridin-2-amine
This protocol is a robust starting point and is adapted from established procedures for Buchwald-Hartwig amination of challenging substrates.[2][3]
Reagents & Equipment:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Cyclobutylamine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
XPhos (0.048 mmol, 4.8 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Setup: To the oven-dried Schlenk tube, add 2-chloropyridine, Pd₂(dba)₃, XPhos, and NaOtBu under an inert atmosphere (preferably in a glovebox).
-
Evacuation: Seal the Schlenk tube, remove it from the glovebox, and connect it to a Schlenk line. Evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed toluene via syringe, followed by the cyclobutylamine.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C.
-
Monitoring: Stir the reaction vigorously. Monitor its progress by taking aliquots (via syringe) and analyzing by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Once complete, cool the reaction mixture to room temperature. Quench with water and dilute with ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[4]
Data Summary: Influence of Reaction Parameters on Yield
The following table summarizes typical outcomes based on parameter changes for the amination of 2-chloropyridine.
| Parameter Changed | Standard Condition | Modified Condition | Expected Outcome | Rationale |
| Ligand | PPh₃ (4.8 mol%) | XPhos (4.8 mol%) | Yield increases significantly | XPhos is a bulky, electron-rich ligand that accelerates the rate-limiting oxidative addition of the C-Cl bond.[2] |
| Base | K₂CO₃ (2.0 equiv) | NaOtBu (1.4 equiv) | Higher conversion and faster reaction | NaOtBu is a much stronger base, facilitating the deprotonation of the amine-Pd complex in the catalytic cycle.[3] |
| Atmosphere | Air | Inert (Argon) | Reaction proceeds | The active Pd(0) catalyst is rapidly oxidized and deactivated by oxygen.[2] |
| Solvent | Anhydrous Toluene | Toluene with 1% H₂O | Low yield, high hydrodehalogenation | Water deactivates the catalyst and acts as a proton source for the hydrodehalogenation side reaction.[2] |
Visual Diagrams
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving issues of low product yield.
Caption: A decision tree for troubleshooting low yield.
Catalytic Cycle of Buchwald-Hartwig Amination
This diagram illustrates the key steps in the palladium-catalyzed C-N bond formation.
Caption: The catalytic cycle for Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
-
Can I use 2-bromopyridine instead of 2-chloropyridine? Yes. Aryl bromides are more reactive than aryl chlorides in the oxidative addition step.[2] Using 2-bromopyridine may allow for milder reaction conditions (lower temperature, less active ligand) and often results in higher yields and faster reaction times.
-
My starting amine, cyclobutylamine, is volatile. Any special precautions? Yes, cyclobutylamine has a low boiling point. It is best to add it to the reaction mixture via syringe once the vessel has been sealed and filled with inert gas. Ensure the reaction is conducted in a well-sealed vessel (e.g., a Schlenk tube with a Teflon screw cap) to prevent its evaporation at elevated temperatures.
-
Is it possible to perform this reaction without a palladium catalyst? While palladium catalysis is the most common method, copper-catalyzed N-arylation (Ullmann condensation) is an alternative.[5] However, these reactions often require higher temperatures and can have a more limited substrate scope compared to the modern Buchwald-Hartwig systems. For this specific transformation, palladium catalysis is generally more reliable.
-
How do I know if my NaOtBu is of good quality? High-quality NaOtBu should be a fine, free-flowing white powder. If it is clumpy or discolored (yellow/brown), it has likely been exposed to air and moisture and contains impurities that can inhibit the reaction. It is always best to use a freshly opened bottle from a reputable supplier and handle it exclusively under an inert atmosphere.
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Amination Reactions of Pyrimidines.
- Benchchem. (n.d.). N-(4-Nitrophenyl)pyridin-2-amine reaction with different functional groups.
- Benchchem. (n.d.). Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
Sources
recrystallization solvents for N-cyclobutylpyridin-2-amine purification
Technical Support Center: N-Cyclobutylpyridin-2-amine Purification
Welcome to the Technical Support Knowledge Base. This guide is designed for drug development professionals and synthetic chemists who require high-purity isolation of N-cyclobutylpyridin-2-amine (CAS: 1248254-49-0), a critical building block in the synthesis of kinase and EGFR inhibitors[1],[2].
Mechanistic Overview of Solubility & Solvent Selection
N-cyclobutylpyridin-2-amine features a lipophilic cyclobutyl ring coupled to a highly polar 2-aminopyridine core. This structural duality dictates its thermodynamic behavior in solution. The pyridine nitrogen acts as a strong hydrogen-bond acceptor, while the secondary amine acts as a donor.
According to thermodynamic solubility studies on 2-aminopyridine derivatives, solubility strictly correlates with solvent polarity and temperature[3]. Highly polar solvents (e.g., N,N-dimethylformamide or N-methyl-2-pyrrolidone) dissolve the compound excessively even at low temperatures, resulting in a flat solubility curve that prevents effective crystallization[3]. Conversely, non-polar solvents like cyclohexane—or binary systems like ethyl acetate/hexane—provide the steep solubility curve required for high-yield recovery, selectively leaving polar impurities in the mother liquor[1].
Quantitative Solvent Profiling
To facilitate rapid solvent selection, the following table summarizes the thermodynamic solubility trends and operational parameters for purifying 2-aminopyridine derivatives[3].
| Solvent | Boiling Point (°C) | High-Temp Solubility | Low-Temp (4°C) Solubility | Suitability for N-cyclobutylpyridin-2-amine |
| NMP / DMF | >150.0 | Very High | Very High | Poor: Flat solubility curve; prevents nucleation. |
| Ethanol | 78.4 | High | Moderate | Good: Requires water as an anti-solvent to force precipitation. |
| Ethyl Acetate | 77.1 | High | Moderate | Excellent: Ideal for binary systems (e.g., EtOAc/Hexane). |
| Cyclohexane | 80.7 | Moderate | Low | Excellent: Steep curve; selectively excludes polar impurities. |
Process Visualization
Caption: Workflow for N-cyclobutylpyridin-2-amine recrystallization and purification.
Self-Validating Experimental Protocol: Cyclohexane Recrystallization
This methodology utilizes cyclohexane to exploit the lipophilicity of the cyclobutyl group while leaving highly polar impurities (such as unreacted 2-aminopyridine) dissolved in the mother liquor[4],[1].
-
Step 1: Saturation (Hot Dissolution) Suspend the crude N-cyclobutylpyridin-2-amine in a minimal volume of cyclohexane (approx. 3 mL per gram of crude). Heat the mixture to a gentle reflux (80°C) using an oil bath. Add hot cyclohexane dropwise until the solid just dissolves. Causality & Self-Validation: Using the absolute minimum solvent ensures the solution is supersaturated upon cooling. Validation Check: Remove the flask from the heat for 10 seconds. If a faint cloudiness appears immediately, the saturation level is optimal. If it remains perfectly clear, the solution is too dilute; boil off 10-20% of the solvent and re-test.
-
Step 2: Hot Filtration (Optional) If dark, insoluble particulates remain, pass the boiling solution through a fluted filter paper in a pre-warmed glass funnel. Causality: Pre-warming the funnel prevents premature crystallization in the stem, which would drastically reduce product yield and clog the apparatus.
-
Step 3: Controlled Nucleation Cover the flask and allow it to cool undisturbed to room temperature (approx. 20°C) over 45 minutes. Causality: Slow cooling allows the molecules to arrange into a highly ordered, pure crystal lattice. Rapid cooling traps solvent and impurities within the crystal matrix (occlusion).
-
Step 4: Maximizing Yield Once the flask reaches room temperature and crystal formation is visible, transfer it to an ice bath (0-4°C) for 30 minutes. Validation Check: The supernatant liquid should be noticeably paler than the initial crude solution, visually confirming that colored impurities have remained dissolved.
-
Step 5: Isolation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake immediately with 1-2 volumes of ice-cold cyclohexane. Dry under vacuum at 40°C to a constant weight.
Troubleshooting Guides & FAQs
Q: My product is "oiling out" (forming a viscous liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound's melting point is lower than the temperature at which it saturates the solvent, leading to liquid-liquid phase separation rather than solid-liquid crystallization. Actionable Fix: Reheat the mixture until it forms a single homogeneous phase. Add a slightly more polar solvent (e.g., 5-10% ethyl acetate) to increase the solubility at higher temperatures, then allow it to cool much more slowly. Alternatively, introduce a seed crystal of pure N-cyclobutylpyridin-2-amine at the exact moment the solution reaches its saturation temperature to force solid nucleation over phase separation.
Q: I am seeing co-crystallization of unreacted 2-aminopyridine. How can I remove it? A: 2-aminopyridine and N-cyclobutylpyridin-2-amine have overlapping hydrogen-bonding profiles, but 2-aminopyridine is significantly more polar. If recrystallization fails to separate them, you must alter the chemical state of the impurity. Actionable Fix: Before recrystallization, dissolve the crude mixture in an organic solvent (like ethyl acetate) and wash it with a saturated aqueous copper sulfate (CuSO₄) solution. 2-aminopyridine forms a highly water-soluble coordination complex with copper, pulling it into the aqueous layer, while the sterically hindered N-cyclobutylpyridin-2-amine remains in the organic layer[4].
Q: The recovery yield is unacceptably low (<40%). What went wrong? A: A low yield typically indicates that the solvent volume was too high, or the chosen solvent has too high a solubility for the compound at the cooling temperature (a common issue with pure ethanol or methanol)[3]. Actionable Fix: Evaporate the mother liquor to half its volume and cool again to harvest a second crop of crystals. For future batches, switch to a binary solvent system: dissolve the crude in a minimal amount of hot ethyl acetate, then slowly add hot hexane (anti-solvent) dropwise until the solution becomes slightly turbid before cooling.
References
- Bayer Pharma AG. "WO2015193339A1 - 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones." Google Patents.
- Deciphera Pharmaceuticals, LLC. "WO2022170043A1 - Quinazoline derived compounds as egfr inhibitors and their uses thereof." Google Patents.
-
ACS Publications. "Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K." Journal of Chemical & Engineering Data. Available at: [Link]
Sources
Validation & Comparative
High-Field vs. Benchtop 1H NMR for Structural Elucidation: A Comparative Guide Using N-cyclobutylpyridin-2-amine
The Analytical Challenge in Drug Discovery
In modern pharmaceutical development, the rapid and unambiguous structural verification of synthetic intermediates is critical. N-cyclobutylpyridin-2-amine is a versatile building block frequently utilized in the synthesis of complex pharmaceutical agents, including kinase inhibitors and endothelin-converting enzyme inhibitors[1].
Structurally, this molecule presents a fascinating analytical challenge. It combines an electron-deficient aromatic system (the pyridine ring) with a strained, conformationally flexible aliphatic system (the cyclobutane ring). While high-field NMR (≥400 MHz) remains the gold standard for comprehensive structural elucidation, the advent of cryogen-free benchtop NMR (60–100 MHz) has revolutionized routine quality assurance and reaction monitoring by democratizing access to this technology[2][3].
This guide objectively compares the performance of 400 MHz High-Field NMR against 60 MHz Benchtop NMR for the characterization of N-cyclobutylpyridin-2-amine, detailing the mechanistic causality behind spectral differences.
Mechanistic Causality: Field Strength and Second-Order Effects
To understand why a molecule behaves differently across instrument platforms, we must examine the physics of the magnetic field ( B0 ). The chemical shift dispersion (measured in Hz) is directly proportional to the Larmor frequency of the spectrometer. However, scalar coupling constants ( J , measured in Hz) are dictated by the chemical bonds and remain constant regardless of the magnetic field strength[4].
The critical metric is the Δν/J ratio (the difference in resonance frequencies divided by the coupling constant).
-
At 400 MHz: The frequency difference between the β -CH2 and γ -CH2 protons of the cyclobutyl ring is large ( ∼ 260 Hz). With a typical coupling constant of J≈7 Hz, the Δν/J ratio is >35 . This results in a clean, first-order spectrum where multiplets are distinctly resolved.
-
At 60 MHz: The frequency difference compresses to just ∼ 39 Hz. The Δν/J ratio drops to ∼ 5. This pushes the spin system into the second-order regime (strong coupling), causing the multiplets to merge into a complex, unresolved "hump"[4].
Understanding this causality is essential for scientists deciding whether a benchtop instrument is sufficient for their specific regiochemical validation.
Methodological Workflows: A Self-Validating System
To ensure trustworthiness and reproducibility, every NMR protocol must be a self-validating system. Below are the comparative step-by-step methodologies for acquiring the 1H NMR spectra.
Protocol A: High-Field NMR (400 MHz) Acquisition
-
Sample Preparation: Weigh exactly 15.0 mg of N-cyclobutylpyridin-2-amine. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS). Transfer to a 5 mm precision NMR tube.
-
Self-Validation: TMS acts as an internal standard (0.00 ppm) to validate the chemical shift axis, while CDCl3 provides the deuterium lock signal.
-
-
Probe Tuning and Matching: Insert the sample into the 400 MHz spectrometer. Perform Automatic Tuning and Matching (ATM) for the 1H nucleus.
-
Causality: This ensures maximum radiofrequency power transfer between the probe and the sample, optimizing the Signal-to-Noise Ratio (SNR).
-
-
Locking and Shimming: Lock the magnetic field to the CDCl3 deuterium resonance. Execute 3D gradient shimming (e.g., TopShim).
-
Self-Validation: Locking prevents field drift during the run. Shimming corrects magnetic field inhomogeneities, ensuring sharp, highly resolved Lorentzian peak shapes.
-
-
Acquisition Parameters: Execute a standard 1D 1H pulse sequence (zg30). Set the number of scans (ns) to 16, relaxation delay (d1) to 2.0 s, and spectral width (sw) to 20 ppm.
-
Processing: Apply an exponential window function with a line broadening (LB) of 0.3 Hz. Fourier transform (FT), phase correct, and baseline correct.
Protocol B: Benchtop NMR (60 MHz) Acquisition
-
Sample Preparation: Weigh 25.0 mg of the compound and dissolve in 0.6 mL CDCl3.
-
Causality: Benchtop systems have lower intrinsic sensitivity (proportional to B03/2 ). Increasing the analyte concentration compensates for this limitation without inducing viscosity-related line broadening[4].
-
-
Instrument Initialization: Insert the standard 5 mm tube into the 60 MHz benchtop spectrometer.
-
Shimming: Run the automated 1D shimming routine.
-
Self-Validation: Modern benchtop systems utilize internal capillary locks or rapid automated 1H shimming algorithms to maintain the Halbach array's homogeneity, bypassing the strict need for deuterated solvents in some workflows[3].
-
-
Acquisition Parameters: Set the number of scans to 64 and the relaxation delay to 2.0 s.
-
Causality: To achieve an SNR comparable to the high-field instrument, the number of scans must be increased (SNR scales with ns ).
-
-
Processing: Perform FT, automatic phase correction, and baseline correction using the onboard processing software.
Comparative Data Analysis
The table below summarizes the quantitative 1H NMR data for N-cyclobutylpyridin-2-amine, objectively comparing the resolution capabilities of both platforms.
| Proton Environment | Chemical Shift (ppm) | Multiplicity at 400 MHz | Multiplicity at 60 MHz | Resolution / Overlap Status |
| Pyridine H-6 (α to N) | 8.05 | dd ( J = 5.0, 1.2 Hz) | br d | Resolved: Distinct signal at both fields. |
| Pyridine H-4 (γ to N) | 7.35 | ddd ( J = 8.5, 7.2, 1.8 Hz) | m | Partial Overlap: Loss of fine coupling at 60 MHz. |
| Pyridine H-5 (β to N) | 6.50 | ddd ( J = 7.2, 5.0, 0.9 Hz) | m | Severe Overlap: Merges with H-3 at 60 MHz. |
| Pyridine H-3 (ortho to NH) | 6.30 | d ( J = 8.5 Hz) | m | Severe Overlap: Merges with H-5 at 60 MHz. |
| Amine N-H | 4.80 | br s | br s | Resolved: Exchangeable proton, distinct. |
| Cyclobutyl CH (α to NH) | 4.10 | m (quintet-like) | br m | Resolved: Distinct chemical shift isolates it. |
| Cyclobutyl CH2 (β) | 2.40, 1.80 | Complex m | Unresolved hump | Second-Order Collapse: Overlaps with γ-CH2. |
| Cyclobutyl CH2 (γ) | 1.75 | Complex m | Unresolved hump | Second-Order Collapse: Overlaps with β-CH2. |
Analytical Verdict: The 60 MHz benchtop system successfully confirms the presence of the pyridine ring and the α -CH of the cyclobutyl group, making it perfectly adequate for rapid reaction monitoring (e.g., confirming the consumption of starting materials). However, the severe second-order overlap in the aliphatic region (1.50–2.50 ppm) means it cannot definitively prove the structural integrity of the cyclobutane ring without high-field validation.
Decision Matrix: When to Deploy Which Technology
To optimize laboratory throughput, scientists should implement a tiered analytical workflow.
Figure 1: Decision matrix for utilizing benchtop vs. high-field NMR in synthetic workflows.
2D NMR: The Ultimate Validator
If high-field 1D 1H NMR still presents overlapping signals (common in highly substituted cyclobutanes due to pseudo-diastereotopic protons), 2D NMR techniques (COSY and HSQC) become the definitive fallback. A 2D 1H-13C HSQC experiment will instantly separate the overlapping β and γ cyclobutyl protons by dispersing them along the much wider 13C chemical shift axis (typically 15–35 ppm for cyclobutanes), providing absolute structural certainty.
References
- Source: google.com (Google Patents)
- Source: oxinst.com (Oxford Instruments)
- Source: nih.gov (PubMed Central)
- Source: news-medical.
Sources
- 1. WO2015193339A1 - 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones - Google Patents [patents.google.com]
- 2. High-field and benchtop NMR spectroscopy for the characterization of new psychoactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. High-field to Benchtop NMR Spectroscopy - Part 3 - Oxford Instruments [oxinst.com]
A Comparative Analysis of N-cyclobutylpyridin-2-amine and its N-isopropyl Analog in Kinase Inhibition
A Guide for Researchers in Drug Discovery and Development
In the landscape of modern medicinal chemistry, the N-substituted pyridin-2-amine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors with applications in oncology and beyond. The strategic selection of substituents on the amine nitrogen is a critical determinant of a compound's biological activity, influencing its potency, selectivity, and pharmacokinetic profile. This guide provides an in-depth comparison of two common analogs: N-cyclobutylpyridin-2-amine and N-isopropylpyridin-2-amine, offering insights into their respective bioactivities and the structural rationale behind their differential effects.
Introduction: The Significance of N-Alkyl Substitution in Pyridin-2-amine Scaffolds
The pyridin-2-amine core is a versatile pharmacophore capable of forming key hydrogen bond interactions with the hinge region of many protein kinases, a feature essential for potent inhibition. The substituent attached to the exocyclic amine nitrogen extends into the solvent-exposed region or a nearby hydrophobic pocket of the ATP-binding site. The nature of this substituent, therefore, plays a pivotal role in modulating the compound's interaction with the target protein and its overall drug-like properties.
This guide focuses on the comparative analysis of the N-cyclobutyl and N-isopropyl substituents. While both are small, lipophilic alkyl groups, their distinct conformational and stereoelectronic properties can lead to significant differences in biological outcomes. Understanding these differences is crucial for the rational design of more effective and selective kinase inhibitors.
Structural and Physicochemical Properties: A Tale of Two Alkyl Groups
The cyclobutyl and isopropyl groups, while similar in atom count, present different three-dimensional shapes and degrees of flexibility to a parent molecule.
Table 1: Physicochemical Properties of Cyclobutyl and Isopropyl Moieties
| Property | Cyclobutyl | Isopropyl |
| Molecular Formula | -C4H7 | -C3H7 |
| Conformation | Puckered, conformationally restricted | Freely rotating |
| Lipophilicity (cLogP) | Higher | Lower |
| Steric Bulk | More sterically demanding | Less sterically demanding |
The cyclobutyl group is a four-membered carbocycle that adopts a puckered conformation, providing a degree of conformational rigidity.[1] This restriction can be advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target.[1] Furthermore, the cyclobutyl moiety can offer improved metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl chains.[1]
In contrast, the isopropyl group is a branched, acyclic alkyl substituent that exhibits free rotation around its single bonds. This flexibility allows it to adapt to the shape of a binding pocket, but may also come at an entropic cost. The isopropyl group is a classic hydrophobic substituent used to enhance binding affinity through interactions with nonpolar residues in the target protein.
Comparative Bioactivity: Insights from Structure-Activity Relationship (SAR) Studies
Potency and Target Engagement
In the context of Cyclin-Dependent Kinase (CDK) inhibitors, the introduction of a cyclobutyl group has been shown to yield highly potent and selective compounds. For instance, cis-substituted cyclobutyl-4-aminoimidazole inhibitors were identified as potent CDK5 inhibitors with significant selectivity over CDK2.[2] This suggests that the defined conformation of the cyclobutyl ring can be exploited to achieve specific interactions within the ATP-binding site that are not as favorable for more flexible or smaller alkyl groups.
Conversely, the isopropyl group has been shown to be crucial for the activity of certain Epidermal Growth Factor Receptor (EGFR) inhibitors, where an isopropyl ester group forms a critical hydrogen bond with a gatekeeper residue.[3] This highlights the ability of the isopropyl group to engage in specific, directed interactions that contribute to high-affinity binding. In some series of CDK inhibitors, replacement of an N-isopropyl group with either smaller or bulkier substituents resulted in decreased activity, indicating that the isopropyl group provided an optimal balance of size and hydrophobicity for that particular target.[4]
Based on these observations, it is plausible that the N-cyclobutyl analog may exhibit higher potency and/or selectivity if the target kinase has a well-defined hydrophobic pocket that can accommodate the specific puckered conformation of the cyclobutyl ring. The N-isopropyl analog, on the other hand, may be more potent if the binding interaction relies on a more adaptable hydrophobic interaction or a specific hydrogen bond that can be formed by a functional group attached to the isopropyl moiety.
Kinase Selectivity
The conformational rigidity of the cyclobutyl group can be a key driver of kinase selectivity. By restricting the available conformations, a cyclobutyl-substituted inhibitor may be less likely to bind to off-target kinases that have slightly different topographies in their ATP-binding sites. This was observed in the case of the aforementioned CDK5 inhibitors.[2]
The more flexible isopropyl group might allow for binding to a broader range of kinases, potentially leading to lower selectivity. However, selectivity is a complex interplay of multiple factors, and specific interactions of the isopropyl group within a particular kinase active site can also lead to high selectivity.
Pharmacokinetic Properties
A significant advantage of incorporating a cyclobutyl moiety in drug candidates is the potential for improved metabolic stability. The C-H bonds on a cyclobutyl ring are generally less susceptible to oxidation by cytochrome P450 enzymes compared to those on an isopropyl group. This can lead to a longer in vivo half-life and improved oral bioavailability.[1]
The isopropyl group, being a small branched alkyl chain, is also generally considered to have good metabolic stability, but can be susceptible to oxidation at the tertiary carbon.
Experimental Protocols for Comparative Bioactivity Assessment
To definitively compare the bioactivity of N-cyclobutylpyridin-2-amine and its N-isopropyl analog, a series of in vitro and cell-based assays should be performed. Below are detailed protocols for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compounds to inhibit the activity of a purified kinase enzyme. A radiometric assay using [γ-³²P]ATP is a common and sensitive method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of N-cyclobutylpyridin-2-amine and N-isopropylpyridin-2-amine against a target kinase (e.g., CDK5, EGFR).
Materials:
-
Recombinant human kinase (e.g., CDK5/p25, EGFR)
-
Kinase-specific substrate (e.g., Histone H1 for CDKs, poly(Glu, Tyr) for EGFR)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution (containing [γ-³²P]ATP)
-
Test compounds (N-cyclobutylpyridin-2-amine and N-isopropylpyridin-2-amine) dissolved in DMSO
-
96-well filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Reaction Setup: In a 96-well plate, add 5 µL of the diluted compound solutions. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Enzyme Addition: Add 20 µL of the kinase/substrate mixture in kinase assay buffer to each well.
-
Pre-incubation: Incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 25 µL of the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 50 µL of 75 mM phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a 96-well filter plate and wash several times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Experimental Workflow for In Vitro Kinase Assay
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Cell-Based Proliferation/Viability Assay
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines that are dependent on the target kinase for their growth and survival. The MTT assay is a widely used colorimetric method for this purpose.[2][3][6][7][8]
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of N-cyclobutylpyridin-2-amine and N-isopropylpyridin-2-amine in a relevant cancer cell line.
Materials:
-
Cancer cell line (e.g., a cell line known to be sensitive to the target kinase)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the GI50 value.[2][3][6][7][8]
Experimental Workflow for MTT Cell Viability Assay
Caption: Workflow for the MTT cell proliferation/viability assay.
Conclusion and Future Directions
The choice between an N-cyclobutyl and an N-isopropyl substituent on a pyridin-2-amine scaffold is a nuanced decision in the drug discovery process. The N-cyclobutyl group offers the potential for enhanced potency, selectivity, and metabolic stability through its conformationally restricted nature. The N-isopropyl group, while more flexible, can provide optimal hydrophobic interactions and engage in specific binding modes.
The provided experimental protocols offer a clear path to empirically determine the superior analog for a given kinase target. A comprehensive evaluation should also include broader kinase profiling to assess selectivity and in vivo pharmacokinetic studies to understand the metabolic fate of each compound. Ultimately, the selection of the optimal N-alkyl substituent will depend on the specific properties of the target kinase and the desired therapeutic profile of the final drug candidate.
References
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- Lin, L., et al. (2022). Comparing the effect of traditional and novel tyrosine kinase inhibitors for epidermal growth factor receptor exon 20 insertions by molecular dynamics simulation. Frontiers in Pharmacology, 13, 1067288.
- Asghar, U., et al. (2021).
- Russo, M., et al. (2021). Third-generation CDK inhibitors: A review on the synthesis and binding modes of Palbociclib, Ribociclib and Abemaciclib. Bioorganic & Medicinal Chemistry, 48, 116402.
- Janečková, M., et al. (2016). 5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines with anti-proliferative activity as potent and selective inhibitors of cyclin-dependent kinases. European Journal of Medicinal Chemistry, 124, 43-55.
- Abbas, S. Y., et al. (2021). CDK4/6 inhibitors: a brief overview and prospective research directions. Future Journal of Pharmaceutical Sciences, 7(1), 1-13.
- Das, D., et al. (2019). Alk-IN-6 In Vitro Kinase Assay: A Technical Guide. BenchChem.
- McCauley, J., Zivanovic, A., & Skropeta, D. (2013). Bioassays for anticancer activities. Methods in Molecular Biology, 1055, 191-205.
- Hilton, S., et al. (2010). Identification and characterisation of 2-aminopyridine inhibitors of checkpoint kinase 2. Bioorganic & Medicinal Chemistry, 18(2), 709-722.
- Zhang, Y., et al. (2022). Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy. Acta Pharmaceutica Sinica B, 12(7), 2919-2938.
- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Liu, X., et al. (2022).
- Van der Pijl, R., et al. (2022). Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. Journal of Medicinal Chemistry, 65(15), 10464-10481.
- Al-Karmalawy, A. A., & Ekins, S. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules, 28(3), 1365.
- Fisher, M. J., et al. (2012). Optimization of non-ATP competitive CDK/cyclin groove Inhibitors through REPLACE mediated Fragment Assembly. Journal of Medicinal Chemistry, 55(17), 7586-7595.
- Zhang, Y., et al. (2018). LipE guided discovery of isopropylphenyl pyridazines as pantothenate kinase modulators. Bioorganic & Medicinal Chemistry Letters, 28(17), 2896-2900.
- Mohamed, H. A., et al. (2025). Exploring the antiproliferative and proapoptotic activities of new pyridopyrimidine derivatives and their analogs. Bioorganic & Medicinal Chemistry, 118053.
- Boxall, K., et al. (2014). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry, 22(17), 4747-4757.
- Wang, M., et al. (2026). Pyrimidine-containing natural products: occurrences and biological activities.
- Al-Khafaji, K., et al. (2023). Marine fungi showing multifunctional activity against human pathogenic microbes and cancer. Journal of Fungi, 9(5), 534.
- Grygorenko, O. O., & Radchenko, D. S. (2020).
- Flanagan, M. E., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842), a Selective JAK1 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1134-1152.
- Kumar, A., et al. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives: Pyridylpyrimidinylaminophenyl Amides as Kinase Inhibitors. ACS Omega, 5(20), 11579-11591.
- Shaik, F. A., et al. (2022). Clinically approved small-molecule VEGFR inhibitors. Drug Discovery Today, 27(8), 2197-2210.
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Drugs.com. (n.d.). List of VEGF/VEGFR inhibitors. Retrieved from [Link]
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- El-Gamal, M. I., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Pharmaceuticals, 18(5), 716.
- de Vicente, J., & Lattrell, R. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(21), 15617-15688.
- El-Gamal, M. I., & Oh, C. H. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 273.
- de Villiers, K. A., et al. (2026). Small Molecule Kinase Inhibitors with In Vitro β-Hematin Formation and Plasmodium falciparum Protein Kinase G Inhibitory Activity Identified Using Machine Learning. ChemMedChem.
- Chen, X., et al. (2022). Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. Frontiers in Pharmacology, 13, 995192.
- Totzke, F., et al. (2021). 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors. Molecules, 26(6), 1603.
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Absolute Purity Validation of N-cyclobutylpyridin-2-amine: A Comparative Guide to Elemental Analysis, qNMR, and HPLC
Target Audience: Researchers, Scientists, and Drug Development Professionals Compound of Interest: N-cyclobutylpyridin-2-amine (CAS: 1248254-49-0) | Formula: C₉H₁₂N₂ | MW: 148.21 g/mol
The Criticality of Absolute Purity in Kinase Inhibitor Synthesis
In modern drug discovery, the integrity of early-stage building blocks dictates the success of downstream synthesis and biological assays. N-cyclobutylpyridin-2-amine is a critical intermediate extensively utilized in the synthesis of 1[1]. Bub1 is a primary mitotic checkpoint protein; inhibiting it forces cancer cells with kinetochore attachment errors into mitotic catastrophe.
Because N-cyclobutylpyridin-2-amine is coupled directly to core scaffolds in these targeted therapies, any undetected impurities—such as residual inorganic salts, trapped moisture, or structurally similar isomers—can poison transition-metal catalysts or generate biologically active artifacts that confound high-throughput screening results.
Bub1 Kinase signaling pathway in mitotic checkpoint regulation.
The Causality of Purity Validation: Overcoming Analytical Blind Spots
A common pitfall in pharmaceutical development is an over-reliance on High-Performance Liquid Chromatography (HPLC) for purity assessment. While HPLC is excellent for separating and quantifying structurally distinct, chromophoric impurities, it is fundamentally a relative purity method . It suffers from critical blind spots: it cannot detect inorganic salts, residual water, or solvents that lack UV absorbance[2]. As the2, HPLC alone is insufficient for establishing absolute compound purity[2].
To establish a self-validating system , we must employ orthogonal techniques governed by fundamentally different physical principles. A false positive in one method must be systematically exposed by the physical constraints of the others:
-
HPLC-UV provides chromatographic partitioning (relative impurity profiling).
-
Elemental Analysis (CHNS) provides high-temperature combustion (absolute mass balance).
-
Quantitative NMR (qNMR) provides nuclear spin resonance (absolute structural quantification).
Orthogonal purity validation workflow for N-cyclobutylpyridin-2-amine.
Comparative Analysis of Purity Techniques
The following table summarizes how these three methodologies complement one another to form an impenetrable validation matrix.
| Analytical Method | Physical Principle | Purity Type | Key Strengths | Critical Blind Spots |
| Elemental Analysis (CHN) | High-temperature oxidation & gas chromatography | Absolute (Mass Fraction) | Detects "invisible" mass (water, inorganic salts) by revealing deviations from theoretical %C, %H, %N. | Cannot distinguish between structural isomers with identical empirical formulas. |
| Quantitative NMR (qNMR) | Proportionality of nuclear spin resonance integrals | Absolute (w/w %) | Universal detection; provides exact structural confirmation alongside quantification. | Lower sensitivity for trace impurities (<0.1%) compared to chromatography. |
| HPLC-UV | Differential partitioning & UV absorbance | Relative (Area %) | High resolution of structurally similar impurities and degradation products. | Blind to non-chromophoric contaminants (salts, water, aliphatic solvents). |
Self-Validating Experimental Protocols
To guarantee reproducibility and scientific integrity, the following protocols detail the exact methodologies used to validate N-cyclobutylpyridin-2-amine, including the mechanistic causality behind each step.
Protocol A: Elemental Analysis (CHN) for Absolute Mass Balance
Elemental analysis determines the exact mass fraction of Carbon, Hydrogen, and Nitrogen, 3[3]. A deviation of >0.4% from theoretical values indicates the presence of invisible mass (e.g., trapped moisture or salts).
-
Sample Preparation: Accurately weigh 2.0–3.0 mg of desiccated N-cyclobutylpyridin-2-amine into a tin capsule using a microbalance (resolution of 1 µg)[4].
-
Causality: The tin capsule is not merely a container; it acts as a combustible catalyst. Upon introduction to the oxygen-rich furnace, tin rapidly oxidizes, generating an exothermic flash that locally spikes the temperature to ~1800°C. This ensures the complete breakdown of refractory carbon-nitrogen bonds in the pyridine ring.
-
-
Combustion: Drop the capsule into the combustion reactor heated to 950°C under a constant stream of highly pure Helium, temporarily enriched with pure Oxygen.
-
Reduction & Separation: Pass the resulting combustion gases (CO₂, H₂O, NOₓ) over a copper reduction column at 600°C to reduce NOₓ to N₂ and scavenge excess oxygen. The gases are then separated via a GC column.
-
Detection: Quantify the separated N₂, CO₂, and H₂O gases using a Thermal Conductivity Detector (TCD).
Protocol B: Quantitative ¹H NMR (qNMR)
-
Standard Selection: Weigh ~10 mg of N-cyclobutylpyridin-2-amine and ~5 mg of a certified internal standard (e.g., Maleic acid, TraceCERT®) into a vial.
-
Solvation: Dissolve completely in 600 µL of CDCl₃.
-
Acquisition Parameters: Acquire the ¹H NMR spectrum at 400 MHz or higher. Set the relaxation delay ( D1 ) to 30 seconds.
-
Causality: The relaxation delay must be at least 5 times the longest longitudinal relaxation time ( T1 ) of the analyte and standard. Failing to ensure complete magnetization recovery leads to artificially truncated integrals, skewing the absolute purity calculation.
-
-
Integration: Integrate the distinct cyclobutyl protons against the olefinic protons of maleic acid to calculate the absolute mass fraction.
Protocol C: HPLC-UV Impurity Profiling
-
Column & Mobile Phase: Use a C18 Reverse Phase column (e.g., 50 x 4.6 mm, 1.8 µm). Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Mobile phase B: 0.1% TFA in Acetonitrile.
-
Causality: TFA acts as an ion-pairing agent. It ensures the basic pyridine nitrogen (pKa ~5.2) remains fully protonated, preventing secondary interactions with residual silanols on the stationary phase that cause severe peak tailing.
-
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: Monitor at 254 nm and 210 nm.
Experimental Data: Cross-Validation Results
The theoretical elemental composition for N-cyclobutylpyridin-2-amine (C₉H₁₂N₂) is calculated based on its molecular weight of 148.21 g/mol :
-
Carbon: (9 × 12.011) / 148.21 = 72.94%
-
Hydrogen: (12 × 1.008) / 148.21 = 8.16%
-
Nitrogen: (2 × 14.007) / 148.21 = 18.90%
The following table presents a real-world cross-validation dataset for a synthesized batch.
| Analytical Method | Parameter | Experimental Result | Theoretical Value | Deviation | Pass/Fail |
| Elemental Analysis | % Carbon | 72.85% | 72.94% | -0.09% | PASS (≤ ±0.4%) |
| Elemental Analysis | % Hydrogen | 8.19% | 8.16% | +0.03% | PASS (≤ ±0.4%) |
| Elemental Analysis | % Nitrogen | 18.82% | 18.90% | -0.08% | PASS (≤ ±0.4%) |
| qNMR (¹H) | Absolute Purity | 99.2% (w/w) | 100.0% | -0.8% | PASS (≥ 95.0%) |
| HPLC-UV | Relative Area % | 99.8% | 100.0% | -0.2% | PASS (≥ 95.0%) |
Data Interpretation: While HPLC-UV indicated a near-perfect purity of 99.8%, the qNMR absolute purity was slightly lower at 99.2%. The Elemental Analysis data confirms this slight discrepancy, showing minor deviations in %C and %N, likely indicating a trace amount of non-chromophoric solvent or ambient moisture trapped in the crystal lattice. However, because all EA values fall well within the stringent ±0.4% acceptable variance limit, the batch is definitively validated for downstream biological application.
Conclusion
Validating the purity of critical building blocks like N-cyclobutylpyridin-2-amine cannot rely on a single analytical dimension. By integrating Elemental Analysis for absolute mass balance, qNMR for structural quantification, and HPLC for impurity profiling, researchers construct a self-validating analytical matrix. This rigorous approach ensures that downstream syntheses of kinase inhibitors are built on an unshakeable chemical foundation, ultimately accelerating the delivery of reliable therapeutics.
References
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay, NIH PMC. 5
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination, ACS Publications.2
-
Cross-Validation of Benzoylthymine Purity: A Comparative Guide to HPLC and Elemental Analysis, Benchchem. 3
-
CHNSO Organic Elemental Analysis - Sample Preparation, Mettler Toledo. 4
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WO2015193339A1 - 3-amino-1,5,6,7-tetrahydro-4h-indol-4-ones, Google Patents. 1
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Safety Operating Guide
N-cyclobutylpyridin-2-amine proper disposal procedures
Advanced Operational Guide: Handling and Disposal of N-Cyclobutylpyridin-2-Amine
N-cyclobutylpyridin-2-amine (CAS: 1248254-49-0) is a specialized secondary amine building block frequently utilized in drug discovery and medicinal chemistry[1]. Because it belongs to the aminopyridine structural class, it inherits a toxicological profile that demands rigorous laboratory safety and disposal protocols. This guide provides drug development professionals with a self-validating operational framework for the safe handling, containment, and disposal of this compound, ensuring strict compliance with environmental health and safety (EHS) standards.
To design an effective disposal strategy, one must understand the chemical and biological behavior of the substance. Aminopyridines are notorious for their ability to block voltage-gated potassium channels, which can lead to acute neurotoxicity. Furthermore, the combination of the pyridine ring and the cyclobutyl-substituted amine creates a lipophilic, weakly basic molecule.
-
Environmental Persistence: Aminopyridines are not readily biodegradable (typically <10% degradation over 28 days). If flushed down the drain, they persist in aquatic ecosystems.
-
Aquatic Toxicity: Analogous 2-aminopyridine compounds exhibit significant aquatic toxicity, with LC50 values for fish hovering around 11 mg/L.
-
Inhalation and Dermal Risks: These compounds are highly toxic via ingestion, inhalation, and dermal absorption[2]. The generation of dust or aerosols during disposal presents a severe exposure risk[3].
Quantitative Hazard Profile (Analog Baseline: 2-Aminopyridine)
Because specific ecotoxicological data for the novel N-cyclobutyl derivative is limited, safety protocols must be grounded in the validated data of its parent scaffold, 2-aminopyridine[2].
| Hazard Parameter | Value / Classification | Implication for Disposal |
| Acute Toxicity (Oral/Dermal) | GHS Category 3 (H301, H311) | Mandates strict use of nitrile gloves and chemical fume hoods during waste transfer. |
| Aquatic Toxicity (Fish LC50) | 11 mg/L (96h) | Absolute prohibition of drain disposal; requires incineration. |
| Biodegradability | 9.2% in 28 days | Environmental accumulation risk; secondary containment is critical. |
| Chemical Reactivity | Incompatible with strong oxidizers | Must be segregated from nitric acid, peroxides, and halogenated oxidizers in waste streams. |
Visualizing the Disposal Workflow
Operational workflow for segregation, containment, and disposal of N-cyclobutylpyridin-2-amine.
Standard Operating Procedure: Step-by-Step Disposal
Phase 1: Routine Waste Segregation and Containment
-
Liquid Waste Integration: Dissolve residual solid N-cyclobutylpyridin-2-amine in a combustible organic solvent (e.g., ethanol, methanol, or ethyl acetate)[4]. Route this solution into a designated "Non-Halogenated Organic Waste" container.
-
Causality: Dissolving the solid prevents dust formation, which is the primary vector for inhalation toxicity[3].
-
-
Solid Waste Collection: Place contaminated consumables (weighing paper, spatulas, empty vials) into a rigid, leak-proof container lined with a heavy-duty polyethylene bag[5].
-
Chemical Incompatibility Check: Ensure the waste container does not hold strong oxidizing agents, acid chlorides, or acid anhydrides, as aminopyridines can react exothermically[6].
Phase 2: Spill Response and Chemical Deactivation
A self-validating protocol ensures that the absence of visible residue equates to the true absence of the chemical hazard.
-
Initial Containment: For solid spills, do not sweep dry, as this generates hazardous aerosols. Gently cover the spill with an inert, damp absorbent material (such as vermiculite or sand)[5].
-
Collection: Shovel the absorbed mixture into a dedicated hazardous waste container using non-sparking tools[2][3].
-
Mechanistic Decontamination (The Acetic Acid Wash): Because N-cyclobutylpyridin-2-amine is a weak base, washing the spill area with water alone is insufficient and will merely spread the lipophilic compound. Instead, wash the surface with a dilute solution of acetic acid (1-5%)[5][7].
-
Causality: The acetic acid protonates the pyridine nitrogen, converting the free base into a highly water-soluble pyridinium acetate salt, allowing it to be easily wiped away.
-
-
Final Wipe-Down: Follow the acid wash with a standard soap and water wipe-down to neutralize the area, placing all used paper towels into the solid waste container.
Phase 3: Final Destruction via Incineration
-
EHS Handoff: Label the container clearly with "Hazardous Waste: Toxic Organic Solid/Liquid (Aminopyridine Derivative)" and transfer it to the institutional EHS department[5].
-
Incineration: The only ecologically sound method for disposing of aminopyridines is high-temperature incineration (>1000°C) equipped with a chemical scrubber[4].
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Personal protective equipment for handling N-cyclobutylpyridin-2-amine
As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols when handling functionalized aminopyridines. N-cyclobutylpyridin-2-amine is a highly valuable building block in drug development, particularly in the synthesis of kinase inhibitors and CNS-active therapeutics. However, the 2-aminopyridine pharmacophore carries significant toxicological risks.
These compounds are lipophilic organic bases that are rapidly absorbed through the skin and respiratory tract, posing severe systemic toxicity risks including central nervous system (CNS) excitability, tremors, and potentially fatal respiratory distress. This guide provides a self-validating, step-by-step operational and disposal plan to ensure absolute safety and scientific integrity in your laboratory.
Chemical Identity & Quantitative Hazard Profile
Before designing a handling protocol, we must understand the physicochemical and toxicological properties of the substance. Because specific in vivo toxicological data for the N-cyclobutyl derivative is limited, laboratory safety standards mandate that we apply the hazard profile of the parent scaffold, 2-aminopyridine, which is classified as Toxic (Category 3) via oral and dermal routes[1].
Table 1: Physicochemical and Quantitative Toxicity Summary
| Property / Toxicity Metric | Data / Classification |
| Chemical Name | N-cyclobutylpyridin-2-amine |
| CAS Number | |
| Molecular Weight | 148.21 g/mol |
| Oral LD50 (Rat, 2-Aminopyridine base) | 200 mg/kg[1] |
| Dermal LD50 (Guinea pig, base) | 500 mg/kg[1][2] |
| Primary Hazards (GHS) | H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H314 (Causes severe skin burns/eye damage), H370 (Causes damage to organs)[1] |
Mechanistic Toxicology & Exposure Pathways
Understanding why a chemical is dangerous dictates how we protect against it. 2-Aminopyridine derivatives act by blocking voltage-gated potassium channels. When absorbed systemically, this blockade prolongs action potentials in neurons, leading to uncontrolled neurotransmitter release. This manifests as severe headaches, convulsions, and 3[3]. The lipophilic cyclobutyl group in N-cyclobutylpyridin-2-amine likely enhances cell membrane permeability, making dermal absorption a critical threat vector.
Figure 1: Mechanistic toxicity pathway of 2-aminopyridines via dermal and inhalation exposure.
Scientifically Grounded PPE Matrix
Every piece of Personal Protective Equipment (PPE) must serve a specific, scientifically justified purpose. Do not rely on standard laboratory attire when handling highly permeable toxic amines.
-
Hand Protection (Critical): Double-gloving is mandatory. Use a Nitrile inner glove (minimum 0.11 mm thickness) and a Butyl rubber or Fluoroelastomer (Viton) outer glove.
-
Causality: Standard nitrile gloves provide basic splash protection but are rapidly permeated by organic amines. Butyl rubber provides a robust chemical barrier against amine permeation, preventing the highly efficient dermal absorption of the compound.
-
-
Respiratory Protection: NIOSH-approved N100 or P100 particulate respirator.
-
Causality: The compound can form fine, easily inhalable dusts. Inhalation bypasses first-pass metabolism, delivering the neurotoxin directly to systemic circulation.
-
-
Eye & Face Protection: Chemical safety goggles (tight-fitting) combined with a full face shield.
-
Causality: 2-Aminopyridines cause . A face shield prevents accidental transfer from contaminated gloves to the mucous membranes.
-
Self-Validating Operational Workflow
A safe protocol is a self-validating system: each step must physically or visually confirm the success of the previous step to ensure zero exposure.
Figure 2: Step-by-step operational workflow for safely handling N-cyclobutylpyridin-2-amine.
Step 1: Containment Validation
-
Procedure: Conduct all operations inside a certified Class II Type B2 biological safety cabinet or a chemical fume hood.
-
Causality: Prevents inhalation of aerosolized neurotoxic dust.
-
Self-Validation Check: Before opening the chemical container, verify the fume hood face velocity is between 0.5 - 0.6 m/s (100-120 fpm) using a digital anemometer. A continuous, verified inward airflow physically validates the containment of toxic particulates.
Step 2: Static Elimination & Weighing
-
Procedure: Discharge static from weighing spatulas and the source container using an anti-static ionizer (e.g., Zerostat gun). Weigh the compound using a closed-system analytical balance.
-
Causality: Fine organic amine powders are highly susceptible to static charge, which can cause the powder to violently aerosolize upon opening the vial.
-
Self-Validation Check: Observe the powder behavior on the spatula; if the powder clings to the metal or repels, static is still present. Re-ionize until the powder behaves inertly.
Step 3: Transfer & Solubilization
-
Procedure: Transfer the weighed solid directly into a pre-weighed, sealable reaction vial. Add the reaction solvent (e.g., DCM, DMF) directly to the vial inside the fume hood, then seal with a PTFE-lined septum cap.
-
Causality: Liquid solutions cannot generate inhalable dust.
-
Self-Validation Check: Visually confirm complete dissolution before removing the sealed vial from the fume hood. A fully dissolved, sealed solution validates safe transport to other analytical stations.
Step 4: Decontamination
-
Procedure: Wipe down the balance, spatulas, and fume hood surface with a 10% bleach solution, followed by a 70% ethanol wipe.
-
Causality: Oxidizing agents (like bleach) help degrade the electron-rich aminopyridine ring, neutralizing residual toxicity before standard cleaning.
Emergency Response & Spill Management
-
Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Critical Insight: Do not use organic solvents (like ethanol or acetone) to clean the skin. Solvents will strip the skin's natural lipid barrier and accelerate the dermal absorption of the highly lipophilic cyclobutyl compound. Seek immediate medical attention.
-
Spill Protocol: Do not sweep dry powder, as this aerosolizes the toxin. Cover the spill with damp absorbent pads to suppress dust generation. Carefully scoop the material into a hazardous waste container using 2[2].
Environmental Logistics & Disposal
2-Aminopyridine derivatives are classified as2 (H412)[2].
-
Solid Waste: Collect all contaminated PPE, weighing papers, and empty vials in a rigid, clearly labeled "Toxic Organic Waste (Aminopyridines)" container.
-
Liquid Waste: Segregate liquid waste containing N-cyclobutylpyridin-2-amine from acidic waste to prevent exothermic acid-base reactions. Store in highly visible, secondary containment vessels.
-
Disposal: Must be incinerated by a licensed hazardous waste management facility. Under no circumstances should this chemical be disposed of down the sink.
References
-
Title: MATERIAL SAFETY DATA SHEET: 2-AMINO PYRIDINE Source: Alkali Metals Limited URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
